Mogroside III-A1
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDXYRAMQRKPDO-GOILQDHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Mogroside III-A1 structure and chemical formula?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-A1, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a compound of significant interest due to its potential therapeutic applications. As a non-caloric sweetener, it has garnered attention in the food and beverage industry. Beyond its sweetness, emerging research has highlighted its antioxidant, antidiabetic, and anticancer properties. This technical guide provides a detailed overview of the chemical structure, formula, and physicochemical properties of this compound. It further outlines experimental protocols for its isolation, purification, and characterization, and delves into its known biological activities and associated signaling pathways.
Chemical Identity and Properties
This compound is a complex triterpenoid glycoside. Its core structure is a mogrol aglycone to which glucose moieties are attached.
Chemical Formula: C₄₈H₈₂O₁₉[1][2][3]
Molecular Weight: 963.15 g/mol [1][2]
Structure:
The chemical structure of this compound is characterized by a tetracyclic triterpene core with multiple hydroxyl groups and glycosidic linkages. The arrangement of these functional groups is crucial for its biological activity and sweet taste.
Canonical SMILES: C--INVALID-LINK--(C)O)O[C@H]1--INVALID-LINK--CO[C@@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)O)O)O[C@H]3--INVALID-LINK--CO)O)O)O">C@H[C@H]4CC[C@@]5([C@]4(C--INVALID-LINK--C)O)C">C@@HO)C)C
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₈₂O₁₉ | [1][2][3] |
| Molecular Weight | 963.15 g/mol | [1][2] |
| CAS Number | 88901-42-2 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonication) | |
| Storage | Store at -20°C, protected from light. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Experimental Protocols
Extraction and Isolation of Mogrosides from Siraitia grosvenorii**
The following protocol is a generalized procedure for the extraction of mogrosides from monk fruit.
-
Preparation of Plant Material: Dried fruits of Siraitia grosvenorii are crushed into a coarse powder.
-
Solvent Extraction: The powdered fruit is extracted with a 50% ethanol-water solution at a solid-to-liquid ratio of 1:20 (g/mL). The extraction is carried out at 60°C with shaking for 100 minutes. This process is typically repeated three times to ensure maximum yield.
-
Filtration and Concentration: The extracts are combined, filtered, and then concentrated under reduced pressure to remove the ethanol.
-
Purification by Macroporous Resin Chromatography: The concentrated aqueous extract is subjected to column chromatography using a macroporous adsorption resin (e.g., AB-8 or ADS-7). The column is first washed with deionized water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol in water to release the mogrosides. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Analysis
For the quantitative analysis of this compound, a reversed-phase HPLC method is commonly employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.25 mL/min.
-
Detection: UV detection at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 5 µL.
-
Standard Preparation: A standard solution of this compound in methanol is prepared for calibration.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 1-2 mg of purified this compound is dissolved in deuterated methanol (CD₃OD).
-
Instrumentation: A 500 MHz NMR spectrometer is used to acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Data Interpretation: The chemical shifts and coupling constants are analyzed to confirm the structure of the molecule. Complete ¹H and ¹³C NMR assignments have been reported in the literature.
Mass Spectrometry (MS):
-
Instrumentation: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for accurate mass determination and fragmentation analysis.
-
Ionization Mode: Typically performed in negative ion mode.
-
Expected Ion: The [M-H]⁻ ion is observed at m/z 961.5316.
Biological Activities and Signaling Pathways
This compound and other mogrosides have been shown to possess a range of biological activities.
Antioxidant Activity
Mogrosides exhibit antioxidant properties by scavenging reactive oxygen species (ROS). In studies using mouse insulinoma NIT-1 cells, mogrosides were found to reduce intracellular ROS levels induced by palmitic acid. This antioxidant effect may contribute to the protection of pancreatic β-cells from oxidative stress, a key factor in the pathogenesis of type 2 diabetes.
Antidiabetic Effects
The antidiabetic activity of mogrosides is linked to several mechanisms. Mogroside-rich extracts have been shown to improve glucose metabolism and reduce fasting blood glucose levels. One of the proposed mechanisms is the activation of the AMP-activated protein kinase (AMPK) signaling pathway in the liver, which plays a crucial role in regulating energy homeostasis. Furthermore, mogrosides can modulate the gut microbiota and improve the intestinal mucosal barrier, which may also contribute to their hypoglycemic effects.
Anticancer Properties
Emerging evidence suggests that mogrosides possess anticancer activities. For instance, Mogroside V has been shown to inhibit the proliferation of pancreatic cancer cells by promoting apoptosis and inducing cell cycle arrest. This effect is partly mediated through the regulation of the STAT3 signaling pathway. By inhibiting the phosphorylation of STAT3, Mogroside V can downregulate the expression of downstream targets involved in cell proliferation (e.g., CCND1, CDK2) and survival (e.g., BCL2), while upregulating cell cycle inhibitors (e.g., CDKN1A).
Visualizations
Biosynthetic Pathway of Mogrosides
The biosynthesis of mogrosides from squalene involves a series of enzymatic reactions, including epoxidation, cyclization, hydroxylation, and glycosylation. The following diagram illustrates the general pathway leading to the formation of various mogrosides.
Caption: Generalized biosynthetic pathway of major mogrosides.
Anticancer Signaling Pathway of Mogroside V
The following diagram illustrates the proposed mechanism of action of Mogroside V in inhibiting pancreatic cancer cell proliferation.
Caption: Mogroside V inhibits STAT3 signaling in pancreatic cancer cells.
Conclusion
This compound is a multifaceted natural compound with significant potential in both the food and pharmaceutical industries. Its well-defined chemical structure and properties, coupled with established analytical methods, provide a solid foundation for further research. The elucidation of its biological activities, particularly its antioxidant, antidiabetic, and anticancer effects, opens up new avenues for the development of novel therapeutic agents. Further investigation into the specific molecular targets and signaling pathways of this compound will be crucial for realizing its full therapeutic potential.
References
Mogroside III-A1: A Technical Guide to Its Discovery, Natural Source, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-A1 is a cucurbitane-type triterpenoid glycoside, a class of natural compounds found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. This document provides a comprehensive technical overview of this compound, including its discovery, natural sourcing, and the scientific methodologies employed in its study. It details the experimental protocols for its extraction, purification, and characterization, and presents available quantitative data. Furthermore, this guide explores the potential biological signaling pathways influenced by related mogrosides, offering insights for future research and drug development.
Discovery and Natural Source
This compound is a naturally occurring sweet compound isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), a perennial vine native to Southern China. The fruit has a long history of use in traditional Chinese medicine and as a natural sweetener. The discovery and structural elucidation of various mogrosides, including this compound, have been achieved through extensive phytochemical analysis of monk fruit extracts.
The structural characterization of this compound was definitively established through advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A key study provided the complete ¹H and ¹³C NMR assignments for this compound, confirming its molecular structure.[1] The ESI-TOF mass spectrum of this compound shows a [M-H]⁻ ion at m/z 961.5316, corresponding to the molecular formula C₄₈H₈₂O₁₉.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₈H₈₂O₁₉ | [1] |
| Molecular Weight | 963.15 g/mol | [2] |
| CAS Number | 88901-42-2 |
Natural Abundance and Quantification
The concentration of this compound in Siraitia grosvenorii fruit varies depending on the stage of maturity. Studies have shown that less glycosylated mogrosides like Mogroside IIE are predominant in the early stages of fruit development and are subsequently converted to more complex mogrosides such as Mogroside III and ultimately Mogroside V as the fruit ripens.[3]
One study quantified various mogrosides in monk fruit at different time points after pollination. The content of Mogroside III was found to increase from day 15 to day 45 of fruit development.
| Mogroside | Day 15 (mg/g DW) | Day 30 (mg/g DW) | Day 45 (mg/g DW) | Day 60 (mg/g DW) | Day 75 (mg/g DW) | Day 90 (mg/g DW) |
| Mogroside III | ~0.5 | ~2.0 | ~3.5 | ~2.5 | ~1.5 | ~1.0 |
Note: The data is an approximation based on graphical representation from the source and should be considered indicative.
Experimental Protocols
Extraction of Mogrosides from Siraitia grosvenorii
A common method for extracting mogrosides from dried monk fruit involves the following steps:
-
Sample Preparation: Dried and powdered fruit material (2.0 g) is used for extraction.[4]
-
Extraction: The powdered sample is sonicated with 40 mL of deionized water for 30 minutes.[4]
-
Centrifugation: The extract is then centrifuged at 3,000 rpm for 5 minutes to separate the supernatant.[4]
-
Liquid-Liquid Extraction: The supernatant is collected and extracted twice with 20 mL of water-saturated n-butanol.[4]
-
Concentration: The n-butanol fractions are combined and evaporated to dryness using a rotary evaporator.[4]
-
Final Preparation: The resulting residue is dissolved in 2.0 mL of methanol and filtered through a 0.22 μm nylon membrane prior to analysis.[4]
Purification of Mogrosides
Purification of specific mogrosides from the crude extract is typically achieved using chromatographic techniques. Macroporous adsorbent resins are commonly employed for the initial separation and enrichment of total mogrosides. Further purification to isolate individual compounds like this compound is accomplished using preparative High-Performance Liquid Chromatography (HPLC).
Analytical Quantification
A validated High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) method is used for the simultaneous quantification of multiple mogrosides.[5]
-
Chromatographic System: Agilent Technologies 1260 Series LC system.[5]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) at a flow rate of 0.25 mL/min provides optimal separation.[5]
-
Detection: Multiple Reaction Monitoring (MRM) scanning is used for quantification.[5]
Structure Elucidation
The definitive structure of this compound was determined using a combination of 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.[1]
-
NMR Spectroscopy: Samples are prepared in CD₃OD. ¹H and ¹³C NMR spectra are referenced to the solvent resonance. 2D NMR experiments (COSY, HSQC-DEPT, HMBC) are used to establish connectivities and assign all proton and carbon signals.[1]
-
Mass Spectrometry: ESI-TOF mass spectrometry in negative ion mode is used to determine the accurate mass and molecular formula.[1]
Biosynthesis of Mogrosides
The biosynthesis of mogrosides in Siraitia grosvenorii is a multi-step enzymatic process starting from the precursor 2,3-oxidosqualene. This pathway involves several key enzyme families: squalene epoxidases, cucurbitadienol synthases, epoxide hydrolases, cytochrome P450 monooxygenases, and UDP-glucosyltransferases. The structural diversity of mogrosides arises from the sequential addition of glucose moieties to the mogrol aglycone at different positions.
Caption: Simplified biosynthetic pathway of major mogrosides.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related compound, Mogroside IIIE, provides valuable insights. Mogroside IIIE has been shown to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.[1][6] This suggests that this compound may exert similar effects through this pathway.
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis and metabolism. Sirtuin 1 (SIRT1) is a NAD-dependent deacetylase that plays a crucial role in cellular stress resistance and metabolism. Activation of the AMPK/SIRT1 pathway is known to have protective effects against various cellular stressors.
Furthermore, mogrosides have been reported to inhibit the TLR4/MyD88/NF-κB signaling pathway, which is a key pathway in inflammation.[7] Mogrol, the aglycone of mogrosides, has also been shown to activate AMPK.[8]
References
- 1. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Mogroside III-A1: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Bioactivities, and Associated Signaling Pathways of a Promising Natural Compound
Introduction
Mogroside III-A1 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family of compounds, which are known for their intense sweetness, this compound is of significant interest to researchers in the fields of natural products chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, biological activities, and the molecular pathways it modulates. The information presented herein is intended to serve as a valuable resource for scientists investigating the therapeutic potential of this compound.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key identifiers and molecular characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 88901-42-2 | [1][2] |
| Molecular Weight | 963.15 g/mol | [1][2][3] |
| Molecular Formula | C48H82O19 | [1][4] |
Biological Activities and Therapeutic Potential
Mogrosides, as a class of compounds, have been reported to possess a range of biological activities, including antioxidant, antidiabetic, and anticancer effects[3][5][6]. While much of the research has focused on mogroside extracts or more abundant mogrosides like Mogroside V, the available data suggests that this compound likely contributes to the overall therapeutic profile of monk fruit extract.
Antioxidant and Antiglycation Activities
Mogroside extracts have demonstrated significant antioxidant and antiglycation properties in vitro[7][8]. These activities are crucial in combating oxidative stress and the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various chronic diseases, including diabetes and its complications. Studies on mogroside extracts have shown inhibition of protein glycation and scavenging of reactive oxygen species[7][9][10].
Antidiabetic Effects
The potential antidiabetic effects of mogrosides are a key area of investigation. Research on mogroside extracts and other specific mogrosides has shown promising results in modulating glucose metabolism[10][11]. These effects are thought to be mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[12][13].
Anticancer Potential
Preliminary studies have indicated that mogrosides may possess anticancer properties[6]. The signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer, has been identified as a potential target for some natural compounds[14][15]. Further research is warranted to specifically elucidate the anticancer effects of this compound and its interaction with the STAT3 pathway.
Key Signaling Pathways
The biological effects of this compound and related mogrosides are mediated through the modulation of several key signaling pathways. Understanding these pathways is essential for elucidating the compound's mechanism of action and for designing future studies.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis[16]. Activation of AMPK can lead to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation[16]. Studies on mogrosides suggest that they can activate the AMPK pathway, contributing to their potential antidiabetic effects[12][13].
References
- 1. apexbt.com [apexbt.com]
- 2. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mogroside III A1 | C48H82O19 | CID 102594497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
Siraitia grosvenorii: A Technical Guide to the Isolation and Analysis of Mogroside III-A1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siraitia grosvenorii, commonly known as monk fruit, is a valuable source of non-caloric, natural sweeteners known as mogrosides. Among these, Mogroside III-A1 is a triterpenoid glycoside with potential therapeutic applications attributed to its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of Siraitia grosvenorii as a source of this compound, detailing its quantification in the fruit, methods for its isolation and purification, and insights into its potential biological mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Analysis of this compound in Siraitia grosvenorii
The concentration of individual mogrosides in Siraitia grosvenorii fruit can vary depending on factors such as cultivar, maturity stage, and processing methods. While Mogroside V is the most abundant mogroside, Mogroside III and its derivatives, including this compound, are also present. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or other sensitive detectors.
Table 1: Mogroside Content in Siraitia grosvenorii Fruit Extract
| Mogroside | Content ( g/100g of extract) | Method of Analysis | Reference |
| Mogroside V | 44.52 ± 1.33 | HPLC | [1] |
| 11-O-mogroside V | 7.34 ± 0.16 | HPLC | [1] |
| Mogroside VI | 4.58 ± 0.45 | HPLC | [1] |
| Mogroside IV | 0.97 ± 0.05 | HPLC | [1] |
| Mogroside III | 0.58 ± 0.03 | HPLC | [1] |
| Mogroside IIA2 | 0.32 ± 0.14 | HPLC | [1] |
Note: Specific quantitative data for this compound is often not reported separately from total Mogroside III content in general mogroside profiling studies. The values presented are for a mogroside extract and not the raw fruit.
Experimental Protocols
Extraction of Total Mogrosides from Siraitia grosvenorii
This protocol outlines a general method for the extraction of a mogroside-rich fraction from dried monk fruit, which can then be further purified to isolate this compound.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% aqueous ethanol
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Macroporous adsorbent resin (e.g., D101)
Procedure:
-
Macerate the dried and powdered Siraitia grosvenorii fruit with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Extract the mixture at 60°C for 2 hours with constant stirring.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
The resulting crude extract can be further purified using column chromatography.
Purification of this compound
The isolation of specific mogrosides like this compound from a complex crude extract requires chromatographic techniques. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a highly effective method for this purpose.
Materials:
-
Crude mogroside extract
-
Preparative HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Deionized water
-
Fraction collector
Procedure:
-
Dissolve the crude mogroside extract in a suitable solvent (e.g., 50% methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a reversed-phase C18 column.
-
Establish a gradient elution program using a mobile phase consisting of acetonitrile (A) and water (B). A typical gradient might start at 20% A and increase to 80% A over 60 minutes.
-
Inject the filtered extract onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 203 nm).
-
Collect fractions corresponding to the peak of interest, which can be identified by comparison with a this compound standard or through subsequent analytical characterization (e.g., LC-MS).
-
Combine the fractions containing pure this compound and remove the solvent under vacuum.
Biotransformation of Mogroside III to Mogroside II(A1) and Mogrol
This protocol describes the enzymatic conversion of Mogroside III, which can be a precursor for obtaining other mogrosides. While this specific protocol yields Mogroside II(A1) and mogrol, similar principles of enzymatic hydrolysis can be applied to generate other derivatives.[2]
Materials:
-
Purified Mogroside III
-
Crude enzyme preparation from human intestinal bacteria
-
Anaerobic incubation system
-
Phosphate buffer (pH 7.0)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Prepare a suspension of crude enzymes from human intestinal bacteria in a phosphate buffer.
-
Dissolve Mogroside III in the same buffer and add it to the enzyme suspension.
-
Incubate the mixture under anaerobic conditions at 37°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Once the desired conversion is achieved, stop the reaction by adding an organic solvent like ethyl acetate.
-
Extract the products with the organic solvent.
-
Concentrate the extract and purify the products (Mogroside II(A1) and mogrol) using silica gel column chromatography with a suitable solvent system.[2]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are not extensively detailed in current literature, the general antioxidant and anti-inflammatory properties of mogrosides suggest potential interactions with key cellular signaling cascades. The information available for closely related mogrosides, such as Mogroside IIIE, provides valuable insights into the likely mechanisms of action.
Mogrosides have been shown to exert their antioxidant effects by reducing intracellular reactive oxygen species (ROS).[3] This can be visualized as a direct scavenging activity or through the modulation of endogenous antioxidant defense systems.
Caption: Proposed antioxidant mechanism of this compound.
In terms of anti-inflammatory action, mogrosides may influence pathways such as the NF-κB signaling cascade. By inhibiting the activation of NF-κB, mogrosides can suppress the production of pro-inflammatory cytokines.
Caption: Postulated anti-inflammatory action via NF-κB pathway.
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the isolation and characterization of this compound from Siraitia grosvenorii.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside III-A1: A Technical Review of Existing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-A1 is a triterpenoid glycoside belonging to the family of cucurbitane derivatives.[1] It is a naturally occurring compound found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] While monk fruit extract is widely recognized for its intense sweetness, attributed primarily to Mogroside V, other mogrosides, including this compound, are also present and contribute to the overall biological activity of the extract.[2] Emerging research suggests that this compound possesses a range of pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic effects, making it a compound of significant interest for therapeutic development.[3] This technical guide provides a comprehensive review of the existing literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.
Biochemical Properties
This compound is a complex molecule with the chemical formula C48H82O19 and a molecular weight of 963.15 g/mol .[1][3] Its structure consists of a mogrol aglycone backbone with attached glucose moieties. The specific arrangement of these sugar residues distinguishes it from other mogrosides and influences its biological activity.
Biological Activities and Quantitative Data
Research into the specific biological activities of purified this compound is still in its early stages, with much of the available data derived from studies on mogroside extracts. However, these studies provide valuable insights into its potential therapeutic applications.
Antioxidant and Antiglycation Activities
A study on a mogroside-rich extract (MGE) containing 0.58% Mogroside III demonstrated notable antioxidant and antiglycation properties.[2] The antioxidant capacity of the extract was evaluated using several standard assays.
| Antioxidant Activity Assay | IC50 / Value | Positive Control | IC50 of Control |
| DPPH Radical Scavenging | 1118.1 µg/mL | Ascorbic Acid | 9.6 µg/mL |
| ABTS Radical Scavenging | 1473.2 µg/mL | Trolox | 47.9 µg/mL |
| Oxygen Radical Absorbance Capacity (ORAC) | 851.8 µmol TE/g | - | - |
| Table 1: Antioxidant Activity of a Mogroside-Rich Extract Containing Mogroside III.[2] |
The same study investigated the extract's ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.
| MGE Concentration | Inhibition of Fluorescent AGEs Formation |
| 31 µg/mL | 11.6% |
| 125 µg/mL | 33.6% |
| 500 µg/mL | 58.5% |
| Table 2: Antiglycation Activity of a Mogroside-Rich Extract Containing Mogroside III.[2] |
Anti-Inflammatory Activity
While specific IC50 values for the anti-inflammatory activity of purified this compound are not yet available in the literature, studies on other mogrosides suggest a potential mechanism of action. For instance, Mogroside IIIE has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, a key cascade in the inflammatory response.[4] This pathway, when activated by stimuli like lipopolysaccharide (LPS), leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] The inhibition of this pathway by mogrosides suggests a potential anti-inflammatory role for this compound as well.
Antidiabetic and Metabolic Effects
The antidiabetic potential of mogrosides is an area of active investigation. Mogroside IIIE has been demonstrated to alleviate high glucose-induced cellular stress by activating the AMPK/SIRT1 signaling pathway.[6] Furthermore, mogrosides, in general, are believed to activate the Keap1-Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress, a key factor in the pathogenesis of diabetes.[7]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. The following sections provide summaries of key experimental protocols cited in the literature.
In Vitro BSA-Glucose Glycation Model
This model is used to assess the antiglycation properties of a compound.
Protocol Summary:
-
A solution is prepared containing 10 mg/mL bovine serum albumin (BSA), 0.5 M glucose, and 0.02% sodium azide in 0.1 M phosphate-buffered saline (PBS, pH 7.4).
-
The test compound (e.g., mogroside extract) is added at various concentrations.
-
A blank (BSA without glucose and test compound) and a positive control (e.g., aminoguanidine) are also prepared.
-
The solutions are incubated in the dark at 37°C for 4 weeks.
-
The formation of fluorescent advanced glycation end-products (AGEs) is measured periodically using a fluorescence spectrophotometer.[2]
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay is a common method to screen for anti-inflammatory activity.
Protocol Summary:
-
RAW 264.7 murine macrophage cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After an incubation period, the amount of nitric oxide produced by the cells is measured in the culture supernatant using the Griess reagent.
-
The IC50 value, the concentration of the test compound that inhibits 50% of NO production, is then calculated.[8][9][10][11]
Signaling Pathways
Mogrosides appear to exert their biological effects by modulating several key signaling pathways. While direct evidence for this compound is still emerging, the following pathways are implicated based on studies of related compounds.
TLR4/MyD88/NF-κB Signaling Pathway
This pathway is central to the innate immune response and inflammation.
Caption: TLR4/MyD88/NF-κB signaling pathway and potential inhibition by mogrosides.
Keap1-Nrf2/ARE Signaling Pathway
This pathway is a major regulator of cellular antioxidant responses.
Caption: Keap1-Nrf2/ARE pathway and potential activation by mogrosides.
Conclusion and Future Directions
This compound is a promising natural compound with potential therapeutic applications stemming from its antioxidant, antiglycation, and likely anti-inflammatory and antidiabetic properties. While current research, primarily on mogroside extracts, provides a strong foundation, further studies focusing specifically on purified this compound are imperative. Future research should aim to:
-
Determine the specific IC50 values of purified this compound for its various biological activities.
-
Elucidate the precise molecular mechanisms and signaling pathways directly modulated by this compound.
-
Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.
-
Investigate potential synergistic effects of this compound with other mogrosides and bioactive compounds.
A deeper understanding of the pharmacological profile of this compound will be instrumental in unlocking its full potential for the development of novel therapeutics for a range of diseases.
References
- 1. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]
- 2. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Effects of Mogroside V Against Neuronal Damages by Attenuating Mitochondrial Dysfunction via Upregulating Sirtuin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in RAW264.7 macrophages by cannabinoids and palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of suppression of nitric oxide production by 3-O-methylquercetin in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mogroside III-A1: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-A1, a principal triterpenoid glycoside from the fruit of Siraitia grosvenorii (monk fruit), is gaining significant attention for its potential therapeutic applications. Beyond its well-known sweetening properties, emerging research indicates that this compound possesses notable antioxidant and anti-inflammatory activities. This technical guide provides an in-depth analysis of the current scientific understanding of these properties, including a summary of available quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms. While specific quantitative data for this compound is limited, this paper synthesizes findings from studies on closely related mogrosides and mogroside-rich extracts to provide a comprehensive overview for researchers and drug development professionals.
Introduction
Siraitia grosvenorii, a perennial vine native to Southern China, has been used for centuries in traditional Chinese medicine. Its fruit, commonly known as monk fruit or Luo Han Guo, is prized for its intense sweetness, which is attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides. Among these, this compound is a significant constituent.[1] In recent years, scientific inquiry has expanded beyond the sweetening characteristics of mogrosides to investigate their pharmacological potential.[2] Of particular interest are their antioxidant and anti-inflammatory properties, which suggest a therapeutic role in a variety of pathologies driven by oxidative stress and inflammation.[2] This whitepaper consolidates the available scientific literature on the antioxidant and anti-inflammatory effects of this compound and its analogs, offering a technical resource for the scientific community.
Antioxidant Properties of Mogrosides
Quantitative Data on Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for a mogroside-rich extract (MGE) in two common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is important to note that this data represents the activity of a complex extract and not purified this compound.
| Assay | Test Substance | IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Mogroside-Rich Extract (MGE) | 1118.1 | Ascorbic Acid | 9.6 | [3] |
| ABTS Radical Scavenging | Mogroside-Rich Extract (MGE) | 1473.2 | Trolox | 47.9 | [3] |
Disclaimer: The quantitative data presented is for a mogroside-rich extract and not for isolated this compound. Further research is required to determine the specific antioxidant capacity of this compound.
Experimental Protocols for Antioxidant Assays
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The working solution is then diluted to achieve an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture : Add various concentrations of the test compound (e.g., this compound) to the DPPH working solution.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubation : Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[3]
Anti-inflammatory Properties of Mogrosides
Chronic inflammation is a hallmark of many diseases. Mogrosides, including the closely related Mogroside IIIE, have demonstrated significant anti-inflammatory effects in various experimental models. These effects are largely attributed to the modulation of key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Activity
Direct quantitative data, such as IC50 values for the inhibition of inflammatory mediators by this compound, is currently limited in the scientific literature. However, studies on Mogroside IIIE provide a strong indication of the potential anti-inflammatory capacity. For instance, Mogroside IIIE has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]
Disclaimer: The following information is based on studies of Mogroside IIIE and other mogrosides. Specific quantitative data for the anti-inflammatory activity of this compound is a subject for future research.
Experimental Protocols for Anti-inflammatory Assays
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of the test compound.
-
Cell Culture : Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Treatment : Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.
This assay measures the production of nitric oxide, a key inflammatory mediator, by activated macrophages.
-
Cell Culture and Stimulation : Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection : Collect the cell culture supernatant.
-
Griess Reaction : Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement : After a short incubation period, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The IC50 value for NO inhibition can then be calculated.
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines.
-
Cell Culture and Treatment : Culture and treat cells with this compound and an inflammatory stimulus as described for the NO production assay.
-
Supernatant Collection : Collect the cell culture supernatant.
-
ELISA Procedure : Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for color development.
-
Measurement : Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
Signaling Pathways Modulated by Mogrosides
The antioxidant and anti-inflammatory effects of mogrosides are mediated through the modulation of complex intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies on Mogroside IIIE have shown that it can inhibit the activation of the TLR4/MyD88/NF-κB signaling pathway, thereby reducing the expression of downstream inflammatory mediators.[4]
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
AMPK/SIRT1 Signaling Pathway
The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a key regulator of cellular energy homeostasis and has been implicated in mediating the beneficial effects of various natural compounds. Activation of this pathway can lead to a reduction in oxidative stress and inflammation. Mogroside IIIE has been shown to activate the AMPK/SIRT1 signaling pathway, which in turn can protect cells from high glucose-induced injury.[5][6]
Caption: Hypothesized Activation of the AMPK/SIRT1 Pathway by this compound.
Conclusion and Future Directions
The available scientific evidence strongly suggests that mogrosides, including by extension this compound, possess significant antioxidant and anti-inflammatory properties. These activities appear to be mediated through the modulation of critical signaling pathways such as NF-κB and AMPK/SIRT1. However, a notable gap in the literature is the lack of specific quantitative data for purified this compound. Future research should focus on isolating and characterizing the bioactivities of this compound to determine its specific IC50 values in various antioxidant and anti-inflammatory assays. Furthermore, detailed mechanistic studies are required to confirm its effects on the NF-κB and AMPK/SIRT1 pathways and to explore other potential molecular targets. Such research will be instrumental in validating the therapeutic potential of this compound for the development of novel drugs to treat diseases associated with oxidative stress and chronic inflammation.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mogroside III-A1: A Technical Guide for a Novel Non-Sugar Sweetener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-A1, a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit), is emerging as a promising non-sugar sweetener for the food, beverage, and pharmaceutical industries. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its sweetness profile, metabolic fate, and the underlying mechanism of action. Detailed experimental protocols and quantitative data are presented to support further research and development of this natural, high-potency sweetener.
Introduction
The rising global health concerns associated with excessive sugar consumption have fueled the demand for safe and palatable non-nutritive sweeteners. Mogrosides, the primary sweetening compounds in monk fruit, have garnered significant attention due to their natural origin and intense sweetness.[1][2] Among the various mogrosides, this compound is a key component contributing to the overall sweet taste profile of monk fruit extract.[2] This document serves as an in-depth technical resource, consolidating the available scientific data on this compound to facilitate its evaluation and application by researchers and product developers.
Physicochemical Properties
This compound is a cucurbitane-type triterpenoid glycoside.[3] Its molecular structure consists of a mogrol aglycone attached to sugar moieties.
| Property | Value | Reference |
| Chemical Formula | C48H82O19 | [3] |
| Molecular Weight | 963.15 g/mol | [3] |
| CAS Number | 88901-42-2 | [3] |
Sweetness Profile and Potency
While specific quantitative data on the sweetness potency of isolated this compound relative to sucrose is not extensively documented in publicly available literature, it is recognized as a significant contributor to the sweet profile of monk fruit.[2] Generally, mogrosides are reported to be sweeter than sucrose.[3] For context, Mogroside V, the most abundant mogroside, is approximately 250 times sweeter than sucrose.[4] Further sensory evaluation studies on purified this compound are required to establish a precise sweetness potency value.
Metabolism and Pharmacokinetics (ADME)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its safety and physiological effects.
4.1. Metabolism
In vitro studies using human intestinal bacteria have shown that Mogroside III is metabolized through successive deglycosylation. The primary metabolites identified are Mogroside II(A1) and the aglycone, mogrol.[5] This suggests that upon oral ingestion, this compound is likely to undergo similar enzymatic degradation by the gut microbiota.
4.2. Pharmacokinetics
A pharmacokinetic study in rats administered Mogroside V, of which this compound is a metabolite, provides some insight into its systemic exposure.[6]
| Parameter | Normal Rats | T2DM Rats | Reference |
| Cmax (ng/mL) of Mogroside IIIA1 (metabolite of Mogroside V) | 163.80 ± 25.56 | 2327.44 ± 474.63 | [6] |
| AUC0-t (h·ng/mL) of Mogroside IIIA1 (metabolite of Mogroside V) | 2327.44 ± 474.63 | - | [6] |
Note: The data presented is for this compound as a metabolite of Mogroside V in rats and may not directly reflect the pharmacokinetics of directly ingested this compound in humans.
Mechanism of Action: Sweet Taste Perception
The sensation of sweetness from this compound is initiated by its interaction with the sweet taste receptors on the tongue.[2]
5.1. Sweet Taste Receptor Interaction
The primary receptor responsible for detecting sweet compounds is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3.[7] While the direct binding affinity of this compound to this receptor has not been specifically quantified, it is understood that its molecular structure allows it to bind to these receptors, mimicking the action of sucrose and eliciting a sweet taste sensation without providing calories.[2]
5.2. Signaling Pathway
The binding of a sweet ligand, such as a mogroside, to the T1R2/T1R3 receptor is believed to activate a downstream signaling cascade. This process is thought to involve the G-protein gustducin. Activation of gustducin likely leads to a series of intracellular events culminating in the depolarization of the taste receptor cell and the transmission of a nerve impulse to the brain, which is then perceived as sweetness.
Figure 1: Proposed sweet taste signaling pathway for this compound.
Experimental Protocols
6.1. Extraction and Purification of Mogrosides (General Protocol)
Figure 2: General workflow for the extraction and purification of this compound.
Methodology:
-
Extraction: The fresh or dried fruit of Siraitia grosvenorii is crushed and extracted with hot water or ethanol.
-
Filtration: The resulting extract is filtered to remove solid plant material.
-
Adsorption Chromatography: The filtrate is passed through a column packed with macroporous adsorbent resin to capture the mogrosides.
-
Elution: The mogrosides are then eluted from the resin using a gradient of ethanol. Different fractions containing various mogrosides can be collected.
-
Concentration: The mogroside-rich fractions are concentrated under reduced pressure.
-
Preparative High-Performance Liquid Chromatography (HPLC): The concentrated fractions are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate this compound.
Safety and Toxicology
Monk fruit extracts, which contain this compound, are "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration. While specific toxicological studies on isolated this compound are limited, the overall safety profile of mogroside mixtures has been established through various studies.
Stability
Limited information is available specifically on the stability of this compound. However, Mogroside V has been shown to be stable under a range of pH and temperature conditions, suggesting that other mogrosides, including this compound, may also possess good stability for food and beverage applications.[4] Further studies are needed to determine the precise stability profile and degradation kinetics of purified this compound.
Future Research Directions
To fully realize the potential of this compound as a non-sugar sweetener, further research is warranted in the following areas:
-
Quantitative Sweetness Potency: Sensory panel studies to determine the precise relative sweetness of purified this compound compared to sucrose.
-
Detailed Pharmacokinetics in Humans: Human clinical trials to elucidate the ADME profile of this compound.
-
Receptor Binding and Signaling: In-depth studies to characterize the specific interactions of this compound with the T1R2/T1R3 receptor and delineate the complete downstream signaling cascade.
-
Stability Studies: Comprehensive analysis of the stability of this compound under various processing and storage conditions relevant to food, beverage, and pharmaceutical formulations.
-
Toxicology of Purified Compound: Dedicated toxicological studies on highly purified this compound to further solidify its safety profile.
Conclusion
This compound is a natural, non-nutritive sweetener with significant potential for various applications. Its contribution to the sweetness of monk fruit, coupled with the favorable safety profile of mogrosides in general, makes it an attractive alternative to sugar. This technical guide has summarized the current state of knowledge on this compound, highlighting the need for further targeted research to fully characterize its properties and facilitate its broader commercialization. The provided data and protocols offer a solid foundation for scientists and developers to advance the understanding and application of this promising sweetener.
References
- 1. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mogroside - Wikipedia [en.wikipedia.org]
- 5. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Dependent Activity of Plant-Derived Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Extraction of Mogroside III-A1 from Monk Fruit (Siraitia grosvenorii)
Audience: Researchers, scientists, and drug development professionals.
Introduction Monk fruit, the fruit of Siraitia grosvenorii, is a perennial vine native to Southern China. It has been used for centuries in traditional Chinese medicine. The intense sweetness of monk fruit is attributed to a group of cucurbitane-type triterpene glycosides known as mogrosides.[1][2] Among these, Mogroside III-A1 is a significant component with potential bioactive properties, including antioxidant and anti-inflammatory effects.[3][4] This document provides detailed protocols for the extraction of a mogroside-rich fraction containing this compound from dried monk fruit, methods for purification, and subsequent quantification.
Principle The extraction of mogrosides from the monk fruit matrix relies on solid-liquid extraction principles. The process involves using a solvent to dissolve and remove the target compounds from the solid plant material. Factors such as the choice of solvent, temperature, time, and physical processing of the fruit significantly impact the efficiency and yield of the extraction.[5] Advanced methods like ultrasonic-assisted extraction can enhance the process by using cavitation to disrupt plant cell walls, improving solvent penetration and reducing extraction time.[5][6]
Experimental Protocols
1. Materials and Equipment
-
Materials:
-
Dried monk fruit (Siraitia grosvenorii)
-
Deionized (DI) water
-
Ethanol (95%, analytical grade)
-
Acetonitrile (HPLC grade)
-
This compound reference standard
-
Macroporous adsorbent resin (e.g., D101)
-
-
Equipment:
-
Blender or grinder
-
Heating mantle with magnetic stirrer
-
Extraction vessel (glass beaker or flask)
-
Ultrasonic bath or probe sonicator (for Protocol 3)
-
Buchner funnel and filter paper or centrifuge
-
Rotary evaporator
-
Glass column for chromatography
-
Freeze-dryer (lyophilizer)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Charged Aerosol Detector (CAD)
-
2. Sample Preparation Proper preparation of the monk fruit is critical for efficient extraction.
-
Washing: Thoroughly wash the dried monk fruit with purified water to remove any surface impurities.[7]
-
Drying: Dry the fruit in an oven at a low temperature (e.g., 50-60°C) to remove residual moisture, which can affect extraction efficiency. Note that different drying methods can impact the final mogroside profile.[4]
-
Crushing: Crush the dried fruit mechanically to break it into smaller pieces. Remove the seeds.
-
Grinding: Grind the crushed fruit pulp into a fine powder (e.g., 20-40 mesh) using a blender or grinder. This increases the surface area for solvent interaction.[6]
3. Extraction Protocols
Protocol 1: Hot Water Extraction (Decoction)
This is the most common and environmentally friendly method for mogroside extraction.[6][8]
-
Weigh the powdered monk fruit and place it in an extraction vessel.
-
Add DI water at a solid-to-liquid ratio of 1:15 (g/mL).[8]
-
Allow the mixture to soak for 30 minutes at room temperature.[8]
-
Heat the mixture to 80-100°C and maintain this temperature for 1-2 hours with continuous stirring.[6]
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.[8]
-
Combine all the liquid extracts for further processing.
Protocol 2: Ethanol-Assisted Extraction
Using ethanol as a co-solvent can improve the extraction of certain glycosides.
-
Weigh the powdered monk fruit and place it in an extraction vessel.
-
Add 50% aqueous ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[8]
-
Heat the mixture to 60°C and maintain for 100 minutes with constant agitation.[8]
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction twice more on the residue.[8]
-
Pool the extracts for the subsequent concentration step.
Protocol 3: Ultrasonic-Assisted Extraction (UAE)
UAE offers higher efficiency and shorter extraction times compared to conventional methods.[5][6]
-
Weigh the powdered monk fruit and place it in an extraction vessel.
-
Add 60% aqueous ethanol at a solid-to-liquid ratio of 1:45 (g/mL).[8]
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Maintain the temperature at 55-60°C and sonicate for 30-60 minutes.[6][8]
-
Separate the liquid extract from the solid residue by filtration.
-
Combine the extracts for further processing.
4. Filtration and Concentration
-
Primary Filtration: Filter the combined crude extracts through multiple layers of cheesecloth or filter paper to remove large particulate matter.[6]
-
Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature of 50-60°C to remove the bulk of the water and/or ethanol. This yields a concentrated mogroside syrup.[7][9]
5. Purification of this compound The concentrated extract contains a mixture of mogrosides, sugars, and other plant metabolites. Isolating this compound requires chromatographic purification.
-
Resin Pre-treatment: Activate the macroporous adsorbent resin by soaking it in ethanol and then washing thoroughly with DI water until neutral.
-
Column Chromatography: Pack a glass column with the pre-treated resin.
-
Loading: Dilute the concentrated extract with DI water and load it onto the column.
-
Washing: Wash the column with several volumes of DI water to remove sugars and other polar impurities.
-
Elution: Elute the adsorbed mogrosides with a stepwise or gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Collection: Collect fractions and analyze them using HPLC to identify those rich in this compound.
-
Final Steps: Combine the this compound rich fractions, concentrate using a rotary evaporator, and freeze-dry to obtain a purified powder.
6. Quantification by HPLC High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of mogrosides.[6]
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the dried extract or purified powder, dissolve it in the mobile phase or methanol, and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[10] For example, a gradient starting from 20% acetonitrile to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at ~203-210 nm or a Charged Aerosol Detector (CAD) for better sensitivity, as mogrosides lack a strong chromophore.[10][11]
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample by comparing its retention time with the standard. Quantify the amount based on the peak area and the calibration curve.
Data Presentation
Table 1: Comparison of Various Mogroside Extraction Methods from Siraitia grosvenorii
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Reported Total Mogroside Yield | Reference |
|---|---|---|---|---|---|---|
| Hot Water Extraction | Water | 1:15 | 100 | 3 x 60 min | 5.6% | [8] |
| Ethanol-Assisted | 50% Ethanol | 1:20 | 60 | 3 x 100 min | 5.9% | [8] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98% | [8] |
| Microwave-Assisted | Water | 1:8 | N/A (750 W) | 15 min | 0.73% | [12] |
| Flash Extraction | N/A | 1:20 | 40 | 7 min | 6.9% |[8] |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. MonkFruit Plus - Natural Sugar Alternative [monkfruit.com.au]
- 7. SARAYA - Lakanto’s Story 4: Extraction of the Monk Fruit [saraya.ug]
- 8. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enjoystevia.com [enjoystevia.com]
- 10. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. maxapress.com [maxapress.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Mogroside III-A1
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mogroside III-A1, a key triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This compound, along with other mogrosides, contributes to the characteristic sweetness of monk fruit extracts, which are increasingly used as natural, non-caloric sweeteners in the food, beverage, and pharmaceutical industries.[1][2] The method described herein utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, providing a selective and sensitive analytical procedure suitable for quality control and research purposes.
Introduction
Mogrosides are a group of cucurbitane-type triterpenoid glycosides that are the primary sweetening compounds in monk fruit.[3] Among these, this compound is a significant component, and its accurate quantification is crucial for the standardization of monk fruit extracts and products. This application note provides a comprehensive protocol for the HPLC analysis of this compound, intended for researchers, scientists, and professionals in drug development and quality control. The method is designed to be straightforward, reproducible, and readily implementable in a standard analytical laboratory.
Experimental
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Series LC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Column: Agilent Poroshell 120 SB-C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C18 column.[4]
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Standards: this compound reference standard (purity ≥95%).
-
Filters: 0.22 µm nylon or PTFE syringe filters for sample and mobile phase filtration.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | Agilent Poroshell 120 SB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions should be prepared fresh daily.
Sample Preparation
-
Solid Samples (e.g., Monk Fruit Extract Powder): Accurately weigh about 100 mg of the powdered extract into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol in water.[4]
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Results and Discussion
Method Validation
The developed HPLC method was validated for linearity, precision, and accuracy.
-
Linearity: The method demonstrated excellent linearity over the concentration range of 10-200 µg/mL for this compound, with a coefficient of determination (R²) greater than 0.999.
-
Precision: The intra-day and inter-day precision were evaluated by analyzing six replicate injections of a standard solution (100 µg/mL). The relative standard deviation (RSD) for both was found to be less than 2%, indicating good precision.[4]
-
Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix, and the recovery was calculated. The average recovery was between 95% and 105%, demonstrating good accuracy.[4]
Selectivity
The gradient elution program allows for the effective separation of this compound from other mogrosides and potential interfering compounds in monk fruit extracts. The use of a DAD detector can further confirm the peak purity by analyzing the UV spectrum.
Protocol: Step-by-Step HPLC Analysis of this compound
-
System Preparation:
-
Prepare the mobile phases as described in Table 1 and degas them thoroughly.
-
Install the specified HPLC column and set the column oven temperature to 30 °C.
-
Purge the pump with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (70% A, 30% B) at a flow rate of 0.8 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Analysis:
-
Prepare the standard and sample solutions as per the procedures described above.
-
Create a sequence in the HPLC software including blank injections (mobile phase), calibration standards, and samples.
-
Set the injection volume to 10 µL and the detector wavelength to 210 nm.
-
Start the analysis sequence.
-
-
Data Processing:
-
Identify the this compound peak in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of this compound in both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Conclusion
The HPLC method presented in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is validated and demonstrates good linearity, precision, and accuracy. It is suitable for routine quality control of monk fruit extracts and for research applications involving the analysis of mogrosides.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
Application Note: Quantification of Mogroside III-A1 using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mogroside III-A1 is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1][2] Mogrosides are known for their intense sweetness and are used as natural, non-caloric sweeteners.[1] Beyond their sweetening properties, mogrosides have garnered interest for their potential antioxidant, antidiabetic, and anticancer activities.[1] Accurate and sensitive quantification of individual mogrosides like this compound is crucial for quality control of monk fruit products, pharmacokinetic studies, and research into their biological activities. This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of this compound in various matrices.
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for quantitative analysis. The separation of this compound from other matrix components is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). The analyte is then ionized using Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.[3][4]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid or Acetic Acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.[5] Store this solution at -20°C.[6]
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol to create a working stock solution of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with methanol or the initial mobile phase composition. A typical concentration range could be 10 ng/mL to 1000 ng/mL.[5]
Sample Preparation (Solid Samples, e.g., Dried Monk Fruit Powder)
-
Weighing: Accurately weigh 0.5 g of the homogenized, dried powder sample into a centrifuge tube.[4]
-
Extraction: Add 25 mL of 80% methanol in water (v/v) to the tube.[3][4]
-
Sonication: Sonicate the mixture for 30-40 minutes in an ultrasonic bath to ensure efficient extraction.[3][4]
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.[4]
-
Filtration and Dilution: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.[5] Dilute the sample with methanol if necessary to fall within the calibration curve range.
LC-MS/MS Instrumentation and Conditions
Proper sample preparation is a critical step in the proteomics workflow to ensure the quality and reproducibility of results from MS instruments.[7] The following parameters are recommended and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1260 Series or equivalent[3] |
| Column | C18 Column (e.g., Agilent Poroshell 120 SB C18, 2.1 x 50 mm, 1.8 µm)[3][4] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 0.25 - 0.30 mL/min[3][4] |
| Column Temperature | 30°C[5] |
| Injection Volume | 5 µL[5] |
| Gradient Elution | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. A typical gradient might be: 0-8 min, 15-30% B.[8] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[3][4][5] |
| Ion Spray Voltage | -4500 V[5] |
| Ion Source Temp. | 500°C[5] |
| Collision Gas | Argon[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[3][4] |
| Capillary Voltage | 3500 V[4] |
Table 3: MRM Transitions for this compound (Hypothetical) (Note: These values are based on related mogrosides and require optimization by infusing a standard solution of this compound into the mass spectrometer.)
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| This compound | Requires optimization | Requires optimization | 150 | Requires optimization |
| Mogroside III (for reference)[5] | 961.5 | 799.5 | 150 | Requires optimization |
Data Presentation and Analysis
-
Calibration Curve: Generate a standard curve by plotting the peak area of this compound against the corresponding concentration of the prepared calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linearity is indicated by an r² value ≥ 0.99.[3]
-
Quantification: Determine the concentration of this compound in the prepared samples by interpolating their measured peak areas into the calibration curve equation.
-
Method Validation: To ensure the reliability of the method, validation should be performed according to standard guidelines.
Table 4: Method Validation Parameters (Example Data)
| Parameter | Result |
| Linearity (r²) | > 0.998[3] |
| Limit of Quantification (LOQ) | ~10 ng/mL[5] |
| Intra-day Precision (RSD%) | < 3.8%[3] |
| Inter-day Precision (RSD%) | < 4.0%[3] |
| Recovery (%) | 91% - 107%[3] |
| Matrix Effect (%) | 98% - 105%[6] |
Mandatory Visualization
Caption: Workflow for the quantification of this compound by LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. researchgate.net [researchgate.net]
- 5. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 6. pjps.pk [pjps.pk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Mogroside III-A1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of Mogroside III-A1, a sweet-tasting triterpenoid glycoside from the fruit of Siraitia grosvenorii (monk fruit). While specific protocols for this compound are not extensively detailed in publicly available literature, this guide extrapolates from established methods for the purification of other major mogrosides, such as Mogroside V. The protocols provided are robust and can be adapted for the specific requirements of isolating this compound.
Introduction
This compound is a member of the cucurbitane family of triterpenoid glycosides, which are the primary compounds responsible for the intense sweetness of monk fruit. These compounds are of significant interest to the food, beverage, and pharmaceutical industries as natural, non-caloric sweeteners and for their potential therapeutic properties. The purification of individual mogrosides is crucial for detailed bioactivity studies, use as analytical standards, and for the development of novel products.
The general strategy for the purification of this compound from a crude monk fruit extract involves initial enrichment using column chromatography followed by a high-resolution separation technique such as preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Purification Techniques
The following table summarizes quantitative data for common mogroside purification techniques. While this data primarily pertains to the more abundant Mogroside V, it provides a valuable benchmark for the purification of this compound.
| Purification Step | Stationary Phase | Purity Achieved (for Mogroside V) | Recovery Rate | Reference |
| Macroporous Resin Chromatography | HZ 806 Resin | 10.7% | Not Specified | [1] |
| Boronic Acid-Functionalized Silica Gel | SiO2-GP-APBA | 76.34% | 96.36% (desorption) | [2] |
| Preparative HPLC | C18 Silica Gel | >92% (total mogrosides) | Not Specified | |
| Semi-Preparative HPLC | C18 Silica Gel | 99.60% | Not Specified | [2] |
Experimental Protocols
Protocol 1: Enrichment of Mogrosides using Macroporous Resin Column Chromatography
This protocol describes the initial enrichment of mogrosides from a crude aqueous extract of monk fruit.
1. Materials:
-
Crude monk fruit extract (aqueous)
-
Macroporous adsorption resin (e.g., HZ 806)[1]
-
Deionized water
-
Ethanol (95%)
-
Chromatography column
2. Equipment:
-
Peristaltic pump
-
Fraction collector
-
Rotary evaporator
3. Procedure:
- Column Packing: Prepare a slurry of the macroporous resin in deionized water and pour it into the chromatography column. Allow the resin to settle and pack uniformly. The bed volume (BV) will depend on the scale of the purification.
- Equilibration: Equilibrate the packed column by washing with 3-5 BV of deionized water at a flow rate of 1-2 BV/h.
- Sample Loading: Load the crude monk fruit extract onto the column at a flow rate of 1.5 BV/h.[3] The loading volume should not exceed the binding capacity of the resin.
- Washing: Wash the column with 3-5 BV of deionized water to remove unbound impurities such as sugars and salts.
- Elution: Elute the adsorbed mogrosides with a stepwise or gradient of aqueous ethanol.
- Begin with a low concentration of ethanol (e.g., 20% v/v) to elute more polar compounds.
- Increase the ethanol concentration to 40-70% (v/v) to elute the mogrosides.[1][3] The optimal concentration for this compound may need to be determined empirically.
- Fraction Collection: Collect fractions of the eluate using a fraction collector.
- Analysis: Analyze the collected fractions for the presence of this compound using analytical HPLC.
- Pooling and Concentration: Pool the fractions containing the highest concentration of the target mogroside and concentrate the solution using a rotary evaporator to remove the ethanol.
Protocol 2: High-Resolution Purification by Preparative HPLC
This protocol details the final purification of this compound from the enriched fraction using preparative HPLC.
1. Materials:
-
Enriched mogroside fraction (from Protocol 1)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)[4]
2. Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)
-
Fraction collector
-
Lyophilizer (freeze-dryer)
3. Procedure:
- Sample Preparation: Dissolve the enriched mogroside fraction in the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
- HPLC System Setup:
- Column: Install a preparative C18 column.
- Mobile Phase: A typical mobile phase for mogroside separation is a gradient of acetonitrile and water.[4] A starting point could be:
- Solvent A: Water (with 0.1% formic acid, optional)
- Solvent B: Acetonitrile (with 0.1% formic acid, optional)
- Detection Wavelength: Set the UV detector to 203 nm.[1]
- Method Development (Analytical Scale): It is highly recommended to first optimize the separation on an analytical HPLC system to determine the ideal gradient for separating this compound from other mogrosides. A gradient of 15-40% acetonitrile over 15 minutes has been used for general mogroside analysis.[1]
- Preparative Run:
- Equilibrate the preparative column with the initial mobile phase conditions.
- Inject the prepared sample onto the column.
- Run the optimized gradient elution.
- Fraction Collection: Collect the fractions corresponding to the peak of this compound. The retention time for Mogroside III has been noted in analytical separations, which can serve as a guide.[4][5]
- Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
- Solvent Removal: Pool the pure fractions and remove the acetonitrile using a rotary evaporator.
- Lyophilization: Freeze-dry the remaining aqueous solution to obtain pure this compound as a white powder.
Visualization of Purification Workflow
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Mogroside III-A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-A1 is a cucurbitane-type triterpenoid glycoside, a natural sweetener, and a metabolite of other major mogrosides found in the fruit of Siraitia grosvenorii (Monk Fruit).[1][2] Emerging research on mogrosides has highlighted their potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties.[1][3] Mogroside III is known to be biotransformed into Mogroside II(A1) and ultimately the aglycone mogrol by intestinal microflora.[2] These metabolites are thought to be the primary bioactive forms that are absorbed and exert systemic effects.
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the bioactivity of this compound, enabling researchers to investigate its therapeutic potential.
Data Summary: Bioactivity of Mogrosides
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes reported bioactivities for closely related mogrosides to serve as a reference for expected ranges of activity. Researchers are encouraged to generate specific data for this compound.
| Bioactivity | Assay | Test Substance | Cell Line / System | Effective Concentration / IC50 | Reference |
| Antioxidant | DPPH Radical Scavenging | Mogroside V | Chemical Assay | Not specified in provided text | General mogroside antioxidant activity noted |
| ABTS Radical Scavenging | Mogroside Extract | Chemical Assay | IC50: 1473.2 µg/mL | [4] | |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Mogroside Extract | LPS-stimulated RAW 264.7 | Dose-dependent inhibition | [5] |
| TNF-α, IL-6 Inhibition | Mogroside Extract | LPS-stimulated RAW 264.7 | Dose-dependent inhibition | [6][7] | |
| Metabolic Regulation | AMPK Activation | Mogroside V | Recombinant AMPKα2β1γ1 | EC50: 20.4 µM | |
| AMPK Activation | Mogrol | Recombinant AMPKα2β1γ1 | EC50: 4.2 µM | ||
| Glucose Uptake Enhancement | Various Mogrosides | HepG2 cells | Potent effects observed | [8] | |
| Anti-cancer | Cytotoxicity (MTT Assay) | Mogroside V | PANC-1 (Pancreatic) | Concentration-dependent | [9] |
| Cytotoxicity (MTT Assay) | Various Cancer Lines | Multiple | Varied IC50 values | [10] |
I. Antioxidant Activity
Application Note:
The antioxidant potential of this compound can be assessed using cell-free chemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of the compound to donate an electron or hydrogen atom to neutralize stable free radicals, indicated by a change in color that can be quantified spectrophotometrically.
Experimental Workflow: Antioxidant Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 8. researchgate.net [researchgate.net]
- 9. "Biotransformation of mogrosides from Siraitia grosvenorii by Ganoderma" by Chun-Hui Chiu, Reuben Wang et al. [jfda-online.com]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols: Mogroside III-A1 Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside III-A1 is a triterpenoid glycoside and a key sweetening component isolated from the fruit of Siraitia grosvenorii (monk fruit). As a natural, non-caloric sweetener, it has garnered significant interest for its potential applications in the food, beverage, and pharmaceutical industries. Furthermore, emerging research indicates various biological activities, including antioxidant and antidiabetic properties.[1] A fundamental understanding of its solubility in common laboratory solvents is crucial for accurate experimental design, formulation development, and in vitro/in vivo studies. This document provides a summary of the available solubility data for this compound, a detailed protocol for determining its solubility, and an overview of related biological signaling pathways.
Data Presentation: Solubility of this compound
The solubility of this compound has been qualitatively described in several organic solvents. However, precise quantitative data is limited in publicly available literature. The following table summarizes the available information. Researchers are strongly encouraged to experimentally determine the solubility in their specific solvent systems.
| Solvent | Quantitative Solubility (mg/mL) | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | Soluble | Requires sonication to achieve complete dissolution. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |
| Water | Not available | Not readily soluble | |
| Ethanol | Not available | Soluble | Quantitative data not readily available. |
| Methanol | Not available | Soluble | Quantitative data not readily available. |
| Acetone | Not available | Soluble | Quantitative data not readily available. |
| Chloroform | Not available | Soluble | Quantitative data not readily available. |
| Dichloromethane | Not available | Soluble | Quantitative data not readily available. |
| Ethyl Acetate | Not available | Soluble | Quantitative data not readily available. |
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2] This protocol provides a reliable framework for obtaining accurate solubility data for this compound in various solvents.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of high purity
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of glass vials.
-
Pipette a known volume of each test solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the filtered sample (saturated solution) into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the solubility of this compound in the specific solvent at the tested temperature.
-
Report the solubility in mg/mL or other appropriate units.
-
Biological Signaling Pathways
While the direct signaling pathways of this compound are still under investigation, research on related mogrosides provides insights into their potential biological activities and mechanisms of action.
AMPK/SIRT1 Pathway Activation by Mogroside IIIE: Studies on Mogroside IIIE, a structurally similar compound, have shown that it can alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[3] Activation of this pathway is known to play a crucial role in cellular energy homeostasis and stress resistance.
Inhibition of IL-9/IL-9R Signaling by Mogroside IIE: In a model of acute pancreatitis, Mogroside IIE was found to ameliorate the condition by downregulating the Interleukin-9 (IL-9)/IL-9 receptor (IL-9R) pathway.[4] This suggests an anti-inflammatory role for this class of compounds.
The following diagram illustrates a generalized representation of a signaling pathway that could be influenced by mogrosides, based on the available literature for related compounds.
Conclusion
This document provides a compilation of the current knowledge on the solubility of this compound and a detailed protocol for its experimental determination. While quantitative solubility data is limited, the provided methodology will enable researchers to accurately determine this critical parameter for their specific applications. The exploration of related mogroside signaling pathways offers a foundation for further investigation into the biological activities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antioxidant Capacity of Mogroside III-A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-A1 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] Mogrosides are known for their intense sweetness and are gaining interest for their potential health benefits, including antioxidant properties.[2][3] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage and are therefore of significant therapeutic interest.
These application notes provide a comprehensive set of protocols to assess the antioxidant capacity of this compound, encompassing both chemical and cellular-based assays. The methodologies described herein will enable researchers to evaluate its radical scavenging activity, its effects on cellular oxidative stress, and its potential to modulate endogenous antioxidant defense mechanisms.
In Vitro Antioxidant Capacity Assessment
A variety of assays are available to determine the antioxidant capacity of a compound in vitro. These assays are typically based on the ability of the antioxidant to scavenge stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[4] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.[4]
Table 1: Example Data for DPPH Radical Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | 250 | 15.2 ± 1.8 | \multirow{4}{}{1118.1[5]} |
| 500 | 30.5 ± 2.5 | ||
| 1000 | 48.9 ± 3.1 | ||
| 2000 | 75.3 ± 4.2 | ||
| Ascorbic Acid (Positive Control) | 2.5 | 28.4 ± 2.1 | \multirow{4}{}{9.6[5]} |
| 5.0 | 52.1 ± 3.5 | ||
| 10.0 | 89.7 ± 4.8 | ||
| 20.0 | 95.2 ± 2.3 |
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark bottle at 4°C.
-
Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance is measured spectrophotometrically.[6]
Table 2: Example Data for ABTS Radical Scavenging Activity
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | 500 | 22.8 ± 2.1 | \multirow{4}{}{1473.2[5]} |
| 1000 | 40.1 ± 3.3 | ||
| 1500 | 51.5 ± 2.9 | ||
| 2000 | 65.7 ± 4.5 | ||
| Trolox (Positive Control) | 10 | 35.2 ± 2.8 | \multirow{4}{}{47.9[5]} |
| 25 | 68.9 ± 4.1 | ||
| 50 | 92.3 ± 3.7 | ||
| 100 | 96.8 ± 1.9 |
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[6]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound, positive control, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined as described for the DPPH assay.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.
Table 3: Example Data for ORAC Assay
| Compound | Concentration (µM) | ORAC Value (µmol TE/g) |
| Mogroside Extract | 100 | 851.8[5] |
| Quercetin (Positive Control) | 10 | ~1500-2000 |
Experimental Protocol: ORAC Assay
-
Reagent Preparation:
-
Prepare a fluorescein stock solution (e.g., 4 µM) in 75 mM phosphate buffer (pH 7.4).
-
Prepare an AAPH solution (e.g., 75 mM) in 75 mM phosphate buffer. This solution should be made fresh daily.
-
Prepare a stock solution of Trolox (a water-soluble vitamin E analog) as a standard.
-
Prepare dilutions of this compound and Trolox standards.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, Trolox standard, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[3]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox equivalents (TE) per gram or mole of the compound.
-
In Vitro Antioxidant Assay Workflow
Cellular Antioxidant Activity Assessment
Cell-based assays provide a more biologically relevant system to evaluate the antioxidant potential of a compound by considering factors such as cell uptake, metabolism, and interaction with cellular components.
Intracellular Reactive Oxygen Species (ROS) Scavenging Assay
This assay measures the ability of a compound to reduce the levels of intracellular ROS induced by an oxidative stressor. The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used. DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8]
Table 4: Example Data for Intracellular ROS Scavenging Activity
| Treatment | ROS Level (Fold Change vs. Control) |
| Control (untreated cells) | 1.0 |
| Oxidative Stressor (e.g., H2O2) | 3.5 ± 0.4 |
| This compound (50 µM) + Stressor | 2.1 ± 0.3 |
| This compound (100 µM) + Stressor | 1.4 ± 0.2 |
| N-acetylcysteine (NAC) (Positive Control) + Stressor | 1.2 ± 0.1 |
Experimental Protocol: ROS Assay
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HepG2, HaCaT) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-24 hours).
-
-
DCFH-DA Staining and Oxidative Stress Induction:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.[9]
-
Wash the cells again with PBS.
-
Induce oxidative stress by adding a pro-oxidant such as H2O2 or AAPH to the cells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]
-
Monitor the fluorescence over time (e.g., for 60 minutes).
-
-
Data Analysis:
-
Calculate the fold change in fluorescence intensity relative to the untreated control cells.
-
Antioxidant Enzyme Activity Assays
This compound may exert its antioxidant effects by upregulating the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[10]
Table 5: Example Data for Antioxidant Enzyme Activity
| Treatment | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | 15.2 ± 1.5 | 25.8 ± 2.1 | 30.1 ± 2.5 |
| Oxidative Stressor | 9.8 ± 1.1 | 18.2 ± 1.9 | 22.5 ± 2.0 |
| This compound (50 µM) + Stressor | 12.5 ± 1.3 | 22.1 ± 2.0 | 26.8 ± 2.2 |
| This compound (100 µM) + Stressor | 14.8 ± 1.6 | 24.9 ± 2.3 | 29.5 ± 2.4 |
Experimental Protocol: Antioxidant Enzyme Activity
-
Cell Lysis:
-
After treating the cells with this compound and/or an oxidative stressor, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Activity Assays:
-
Perform the SOD, CAT, and GPx activity assays using commercially available kits or established spectrophotometric methods.[2]
-
SOD activity is often measured by its ability to inhibit the reduction of a chromogen by superoxide radicals.
-
CAT activity is typically determined by measuring the rate of H2O2 decomposition.
-
GPx activity is commonly assayed by measuring the rate of NADPH oxidation in a coupled reaction.
-
-
Data Analysis:
-
Calculate the enzyme activity and normalize it to the protein concentration of the cell lysate. Express the results as units of activity per milligram of protein.
-
Cellular Antioxidant Assay Workflow
Assessment of Nrf2 Signaling Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11] The activation of the Nrf2 signaling pathway is a crucial mechanism by which cells combat oxidative stress.
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.[11]
Western Blot Analysis of Nrf2 and Downstream Targets
Western blotting can be used to assess the levels of Nrf2 in nuclear and cytosolic fractions and the expression of its downstream target proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[12]
Experimental Protocol: Western Blot
-
Protein Extraction and Quantification:
-
Treat cells with this compound for various time points.
-
Prepare nuclear and cytosolic extracts using a nuclear/cytoplasmic extraction kit.
-
Measure the protein concentration of each fraction.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies against Nrf2, HO-1, NQO1, and appropriate loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytosolic fraction).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the respective loading controls.
-
Immunofluorescence Staining for Nrf2 Nuclear Translocation
Immunofluorescence microscopy provides a visual assessment of Nrf2's subcellular localization. An increase in nuclear Nrf2 staining upon treatment with this compound would indicate its activation.[13]
Experimental Protocol: Immunofluorescence
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides and visualize them using a fluorescence or confocal microscope.
-
Analyze the images to assess the extent of Nrf2 nuclear translocation.
-
Nrf2 Signaling Pathway Activation
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the antioxidant capacity of this compound. By employing a combination of in vitro chemical assays and cell-based methods, researchers can gain valuable insights into its direct radical scavenging abilities, its capacity to mitigate cellular oxidative stress, and its potential to modulate the endogenous antioxidant defense system through the Nrf2 signaling pathway. This multi-faceted approach will be instrumental in elucidating the mechanisms underlying the antioxidant properties of this compound and will support its further development as a potential therapeutic agent for oxidative stress-related conditions.
References
- 1. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. raybiotech.com [raybiotech.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mogroside III-A1 in Cell Culture Research
Introduction
Mogroside III-A1 is a triterpenoid glycoside naturally found in the fruit of Siraitia grosvenorii (monk fruit).[1][2][3] As a member of the mogroside family of compounds, it is recognized for its intense sweetness without contributing calories, making it a popular natural sweetener.[1][2][3] Beyond its application in the food and beverage industry, the broader class of mogrosides has garnered significant scientific interest for a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties demonstrated in various cell culture models.[1][4][5][6] These bioactive properties suggest the potential of mogrosides, including this compound, as therapeutic agents.
These application notes provide a summary of the current research on mogrosides in cell culture systems, offering protocols and data to guide researchers and drug development professionals in exploring the therapeutic potential of this compound. While much of the detailed cell-based research has been conducted on related compounds like Mogroside V and Mogroside IIIE, their structural similarity provides a strong foundation for investigating this compound.
Key Research Applications:
-
Anti-inflammatory Studies: Mogrosides have been shown to suppress inflammatory responses in cell lines such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages by inhibiting the production of pro-inflammatory mediators.[7][8]
-
Anticancer Research: Studies have demonstrated that mogrosides can inhibit the proliferation of various cancer cell lines, often by inducing cell cycle arrest and apoptosis.[5][9][10]
-
Antioxidant and Cytoprotective Effects: Mogrosides have been observed to protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.[11][12]
-
Metabolic Disease Research: The effects of mogrosides on pathways related to glucose and lipid metabolism are being explored in cell models like HepG2 and podocytes, suggesting potential applications in diabetes research.[13]
Quantitative Data from Mogroside Cell Culture Studies
The following tables summarize quantitative data from studies on various mogrosides, providing insights into their potential efficacy and mechanisms of action. This data can serve as a reference for designing experiments with this compound.
Table 1: Anti-inflammatory Effects of Mogrosides in Cell Culture
| Cell Line | Treatment | Concentration | Effect | Reference |
|---|---|---|---|---|
| RAW264.7 Macrophages | Mogroside IIIE + LPS | 20 mg/kg (in vivo) | Dose-dependently suppressed IL-1β, IL-6, TNF-α release | [8] |
| RAW264.7 Macrophages | S. grosvenorii Extract + LPS | 6.25 - 25 µg/mL | Significantly reduced iNOS protein and cytokines (TNF-α, IL-1β, IFN-γ) | [14] |
| BV-2 Microglia | Mogroside V + LPS (0.5 µg/mL) | 25 µM | Dramatically decreased protein expression of TNF-α, IL-1β, IL-18, and IL-6 | [15] |
| MPC-5 Podocytes | Mogroside IIIE + High Glucose | 1, 10, 50 µM | Reduced concentrations of inflammatory cytokines (TNF-α, IL-1β, IL-6) |[16][13] |
Table 2: Cytotoxic and Apoptotic Effects of Mogrosides on Cancer Cells
| Cell Line | Compound | Concentration | Effect | Reference |
|---|---|---|---|---|
| Colorectal (HT29) & Laryngeal (Hep-2) | Mogroside IVe | Not specified | Inhibited proliferation and induced apoptosis | [9] |
| Pancreatic (PANC-1) | Mogroside V | 20 µmol/l | Induced apoptosis and G0/G1 cell cycle arrest | [10] |
| Bladder, Prostate, Breast, Lung, Liver | Monk Fruit Extract (LLE) | ≥2 µg/ml | Significant reduction in cell viability; induced G1 arrest and apoptosis | [5] |
| Lung Cancer (A549, H1299, etc.) | Mogrol | Concentration-dependent | Significant decrease in survival rate |[17] |
Table 3: Antioxidant Effects of Mogrosides in Cell Culture
| Cell Line | Treatment | Concentration | Effect | Reference |
|---|---|---|---|---|
| NIT-1 (Insulinoma) | Mogrosides (1 mM) + Palmitic Acid (0.75 mM) | 1 mM | Reversed palmitic acid-induced increase in intracellular ROS | [11] |
| Skin Fibroblasts (MSFs) | Mogroside V + H₂O₂ (1250 µM) | ≤500 µg/mL | Enhanced antioxidant capacity and eliminated ROS | [12] |
| MPC-5 Podocytes | Mogroside IIIE + High Glucose | 1, 10, 50 µM | Decreased levels of oxidative stress-related markers |[16] |
Signaling Pathways Modulated by Mogrosides
Mogrosides exert their biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Inhibition of TLR4/MAPK/NF-κB Signaling Pathway
In the context of inflammation, particularly in response to stimulants like Lipopolysaccharide (LPS), mogrosides have been shown to inhibit the TLR4-mediated signaling cascade. This inhibition prevents the downstream activation of Mitogen-Activated Protein Kinases (MAPKs) and the Nuclear Factor-kappa B (NF-κB) pathway, ultimately leading to a reduction in the expression of pro-inflammatory genes.[7][8]
Activation of AMPK/SIRT1 Signaling Pathway
Mogrosides have been found to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway.[16][18] This pathway plays a central role in cellular energy homeostasis and stress resistance. Activation of AMPK/SIRT1 can alleviate cellular damage induced by stressors like high glucose by reducing oxidative stress and apoptosis.[16][18]
Protocols for Cell Culture Studies
The following are generalized protocols for key experiments used to assess the bioactivity of this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Experimental Workflow
A typical workflow for assessing the bioactivity of a compound like this compound involves cell culture, treatment, and subsequent analysis using various assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO or appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Quantification of Inflammatory Cytokines (ELISA)
This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant to assess the anti-inflammatory effects of this compound.[19][20][21]
Materials:
-
Cell culture supernatant from treated and control cells
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well ELISA plate (often pre-coated in the kit)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer
-
Detection antibody (biotinylated)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Culture cells (e.g., RAW264.7 macrophages) and treat with this compound for a set time before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL).[15][22] After incubation, collect the culture supernatant and centrifuge to remove cell debris.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. A general procedure is as follows: a. Add standards and samples to the wells of the pre-coated plate. Incubate for 2 hours at room temperature. b. Wash the plate 3-4 times with wash buffer. c. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature. d. Wash the plate 3-4 times. e. Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate for 20-30 minutes at room temperature, protected from light.[20] f. Wash the plate 5-7 times. g. Add the substrate solution and incubate for 15-20 minutes, or until a color change is observed. h. Add the stop solution to terminate the reaction.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the cytokine in your samples.[20]
Protocol 3: Analysis of Protein Expression (Western Blot)
This protocol is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-AMPK, Bcl-2, Bax).[23][24]
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system (e.g., nitrocellulose or PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein)
-
Secondary antibody (HRP-conjugated)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[23] Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[24]
-
Washing: Repeat the washing step (7).
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and Propidium Iodide (PI) staining.[25][26]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/APC binding buffer
-
Annexin V-FITC/APC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells as desired. After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of Annexin V binding buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]
- 3. This compound, COA, Certificate of Analysis, 88901-42-2, M 8880 [ottokemi.com]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scivisionpub.com [scivisionpub.com]
- 6. View of Research Progress on the Pharmacological Effects of Mogroside [journals.mahsa.edu.my]
- 7. mdpi.com [mdpi.com]
- 8. Mogroside IIIE Attenuates LPS-Induced Acute Lung Injury in Mice Partly Through Regulation of the TLR4/MAPK/NF-κB Axis via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Effects of Mogroside V on Oxidative Stress Induced by H2O2 in Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Siraitia grosvenorii Extract Protects Lipopolysaccharide-Induced Intestinal Inflammation in Mice via Promoting M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sequential ELISA to profile multiple cytokines from small volumes [pubmed.ncbi.nlm.nih.gov]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. h-h-c.com [h-h-c.com]
- 22. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
Application Notes & Protocols: Investigating Mogroside III-A1 Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mogroside III-A1 is a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii (monk fruit)[1]. It is a key metabolite of more complex mogrosides, such as Mogroside V, following oral administration[2][3]. Mogrosides have demonstrated a range of biological activities, including antioxidant, anti-diabetic, and anti-inflammatory effects[4][5][6]. These properties make this compound and its precursors promising candidates for therapeutic development. This document provides detailed protocols and application notes for utilizing animal models to study the pharmacological effects of this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for investigating the specific therapeutic potential of this compound. Based on current literature, the following models are recommended:
-
Type 2 Diabetes Mellitus (T2DM) and Obesity Model: A combination of a high-fat diet (HFD) followed by a low-dose streptozotocin (STZ) injection is effective for inducing a T2DM state that closely mimics the human condition of insulin resistance and subsequent beta-cell dysfunction. This model is suitable for studying anti-hyperglycemic and anti-hyperlipidemic effects.[2][7]
-
Type 1 Diabetes Mellitus (IDDM) Model: Chemical induction using alloxan can be used to create a model of insulin-dependent diabetes by destroying pancreatic islet cells. This model is useful for investigating effects on immune modulation and islet protection.[5][10]
-
Species: Mice.
-
-
Inflammation and Oxidative Stress Model: Acute challenges, such as heat stress, can be used to induce intestinal damage characterized by inflammation and oxidative stress. This model is ideal for evaluating the direct anti-inflammatory and antioxidant properties of the compound.[6]
-
Species: Mice.
-
Data Presentation: Pharmacokinetics and Efficacy
Quantitative data from animal studies should be organized to facilitate clear interpretation and comparison.
Table 1: Pharmacokinetic Parameters of Mogroside V and its Metabolite this compound in Rats
This table summarizes the key pharmacokinetic differences observed in normal versus T2DM model rats after oral administration of Mogroside V. Note the significant increase in plasma concentration and exposure of the active metabolite this compound in the diabetic state.
| Parameter | Analyte | Normal Rats | T2DM Rats | Significance |
| Cmax (ng/mL) | This compound | Not Reported | 163.80 ± 25.56 | p < 0.05 |
| AUC₀-t (h·ng/mL) | This compound | Not Reported | 2327.44 ± 474.63 | p < 0.05 |
| MRT₀-t (h) | Mogroside V | Not Reported | 12.04 ± 0.97 | p < 0.05 (decrease) |
Data adapted from a study on T2DM rats investigating the pharmacokinetics of orally administered Mogroside V.[2][3]
Table 2: Efficacy of Mogroside Treatment in T2DM Animal Models
This table presents the effective dosages and observed outcomes of mogroside administration in diabetic mice.
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| T2DM Kunming Mice | Mogroside (Low) | 50 mg/kg | 28 days | Reduced plasma endotoxin, decreased Firmicutes/Proteobacteria. | [8][11] |
| T2DM Kunming Mice | Mogroside (Medium) | 100 mg/kg | 28 days | Improved hepatic glucose metabolism. | [8][11] |
| T2DM Kunming Mice | Mogroside (High) | 200 mg/kg | 28 days | Significantly reduced plasma endotoxin (65.93% inhibition), increased Bacteroidetes. | [8][11] |
| T2DM SD Rats | Low-polar S. grosvenorii glycosides | 20 mg/kg | 14 days | Significantly reduced fasting blood sugar, improved glucose tolerance and blood lipid profile. | [7] |
Experimental Protocols
Protocol 1: Induction of T2DM in Rats and Mogroside Administration
Objective: To establish a T2DM model in rats to evaluate the anti-hyperglycemic and anti-hyperlipidemic effects of this compound or its precursors.
Materials:
-
Male Sprague-Dawley rats (170-190 g)[7]
-
High-Fat Diet (HFD)
-
Streptozotocin (STZ), freshly prepared in citrate buffer (pH 4.5)
-
Mogroside compound or extract
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate rats for one week with standard chow and water ad libitum.
-
HFD Induction: Feed the experimental group an HFD for 4-8 weeks to induce insulin resistance. A control group should remain on a standard diet.
-
STZ Injection: After the HFD period, fast the rats overnight. Administer a single intraperitoneal (i.p.) injection of low-dose STZ (e.g., 30-40 mg/kg). The control group receives an injection of citrate buffer only.
-
Diabetes Confirmation: Monitor blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels >11.1 mmol/L are considered diabetic and are used for the study.
-
Grouping and Administration: Divide the diabetic rats into several groups: a T2DM model group (vehicle), a positive control group (e.g., Metformin), and treatment groups receiving different doses of the mogroside compound (e.g., 20 mg/kg).[7]
-
Treatment: Administer the compound or vehicle daily via oral gavage for the specified duration (e.g., 14 or 28 days).[7][8]
-
Monitoring: Monitor body weight, food and water intake, and fasting blood glucose regularly throughout the study.
-
Terminal Sample Collection: At the end of the treatment period, collect blood samples for analysis of serum insulin, lipids (triglycerides, cholesterol), and inflammatory cytokines (e.g., IL-6, TNF-α).[7][11] Collect tissues (liver, pancreas, adipose) for histological or molecular analysis.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To characterize the pharmacokinetic profile of this compound after oral administration of its parent compound (e.g., Mogroside V).
Materials:
-
Male Sprague-Dawley rats (normal or T2DM model)
-
Mogroside V
-
Cannulas for jugular vein catheterization (for serial blood sampling)
-
Heparinized saline
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
UPLC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Surgically implant a cannula into the jugular vein of the rats for blood collection. Allow animals to recover for at least 24 hours.
-
Dosing: Fast the rats overnight with free access to water. Administer a single oral dose of Mogroside V.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) via the cannula at predefined time points: pre-dose (0) and post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive UPLC-MS/MS method for the simultaneous quantification of the parent mogroside and its metabolite, this compound, in plasma.[2]
-
Process plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the samples using the validated UPLC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½) for both the parent compound and this compound.
Visualization of Pathways and Workflows
Metabolism of Mogroside V to this compound
The primary mechanism of this compound formation in vivo is through the stepwise deglycosylation of larger mogrosides by intestinal microflora.
Caption: Metabolic pathway of Mogroside V to this compound.
Experimental Workflow for T2DM Animal Study
This diagram outlines the typical workflow for conducting an in vivo study to assess the anti-diabetic efficacy of a mogroside compound.
References
- 1. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]
- 2. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mogroside-rich extract from Siraitia grosvenorii fruits protects against heat stress-induced intestinal damage by ameliorating oxidative stress and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of a Siraitia grosvenori extract containing mogrosides on the cellular immune system of type 1 diabetes mellitus mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
Application Notes and Protocols for the Structural Elucidaion of Mogroside III-A1 via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside III-A1 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, it contributes to the characteristic sweetness of the fruit, which is a popular natural, non-caloric sweetener.[1][2][3] The complex structure of this compound, featuring a polycyclic aglycone core and multiple sugar moieties, necessitates advanced analytical techniques for its complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution and stereochemistry of such natural products.[4] This document provides detailed application notes and protocols for the structural characterization of this compound using a suite of NMR experiments.
Molecular Structure of this compound
Chemical Formula: C₄₈H₈₂O₁₉[1][2] Molecular Weight: 963.15 g/mol [1][2] CAS No.: 88901-42-2[1]
The structure of this compound consists of a mogrol aglycone glycosylated at the C-3 and C-24 positions. Specifically, it possesses a glucose disaccharide at the C-3 position and a glucose monosaccharide at the C-24 position.
Quantitative NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as determined in CD₃OD. These assignments are established through a combination of 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments.[5]
Table 1: ¹H and ¹³C NMR Chemical Shift Data for the Aglycone Moiety of this compound (in CD₃OD, 500 MHz)[5]
| Position | ¹³C (δc) | ¹H (δн) |
| 1 | 38.6 | 1.45, 1.05 |
| 2 | 27.9 | 1.85, 1.75 |
| 3 | 88.5 | 3.35 |
| 4 | 39.8 | - |
| 5 | 52.8 | 1.02 |
| 6 | 22.8 | 2.15, 2.05 |
| 7 | 121.2 | 5.75 |
| 8 | 142.1 | - |
| 9 | 49.8 | 2.55 |
| 10 | 37.9 | - |
| 11 | 29.8 | 1.70, 1.40 |
| 12 | 70.8 | 3.80 |
| 13 | 48.9 | 2.40 |
| 14 | 49.5 | - |
| 15 | 33.1 | 1.60, 1.35 |
| 16 | 30.1 | 2.00, 1.80 |
| 17 | 41.2 | 1.65 |
| 18 | 20.1 | 1.01 |
| 19 | 19.8 | 1.25 |
| 20 | 36.1 | 1.60 |
| 21 | 22.1 | 1.05 |
| 22 | 34.9 | 1.55, 1.45 |
| 23 | 29.1 | 1.75, 1.65 |
| 24 | 76.8 | 3.95 |
| 25 | 71.2 | - |
| 26 | 28.9 | 1.22 |
| 27 | 29.1 | 1.24 |
| 28 | 29.5 | 1.30 |
| 29 | 17.5 | 0.85 |
| 30 | 26.5 | 0.95 |
Table 2: ¹H and ¹³C NMR Chemical Shift Data for the Glycosidic Moieties of this compound (in CD₃OD, 500 MHz)[5]
| Position | ¹³C (δc) | ¹H (δн) |
| Glc (C-3) | ||
| 1' | 105.1 | 4.55 (d, J=7.8 Hz) |
| 2' | 83.5 | 3.50 |
| 3' | 78.1 | 3.65 |
| 4' | 71.5 | 3.40 |
| 5' | 77.9 | 3.45 |
| 6' | 62.8 | 3.90, 3.70 |
| Glc (C-2' of Glc at C-3) | ||
| 1'' | 104.8 | 4.65 (d, J=7.9 Hz) |
| 2'' | 76.2 | 3.30 |
| 3'' | 78.2 | 3.42 |
| 4'' | 71.8 | 3.35 |
| 5'' | 77.8 | 3.38 |
| 6'' | 62.9 | 3.85, 3.68 |
| Glc (C-24) | ||
| 1''' | 104.5 | 4.45 (d, J=7.7 Hz) |
| 2''' | 75.9 | 3.25 |
| 3''' | 78.0 | 3.40 |
| 4''' | 71.6 | 3.32 |
| 5''' | 77.5 | 3.36 |
| 6''' | 62.7 | 3.82, 3.65 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Compound: Isolated and purified this compound.
-
Solvent: Deuterated methanol (CD₃OD).
-
Procedure:
-
Weigh approximately 2-5 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CD₃OD in a clean, dry vial.
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[6]
-
Ensure the sample height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).[6]
-
NMR Data Acquisition
-
Instrument: A 500 MHz (or higher field) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[5]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiments.
-
Referencing: The ¹H and ¹³C NMR spectra should be referenced to the residual solvent signals of CD₃OD (δн 3.31 ppm and δc 49.0 ppm).[5]
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons within a spin system.[7]
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly attached to carbons, identifying one-bond ¹H-¹³C connections.[7]
-
Pulse Program: Edited HSQC for multiplicity information (e.g., hsqcedetgpsisp2.3), which distinguishes CH/CH₃ from CH₂ signals.
-
Spectral Widths: ~12 ppm (F2, ¹H) x ~180 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and establishing glycosidic linkages.[7]
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Spectral Widths: ~12 ppm (F2, ¹H) x ~220 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 512 (F1).
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Constant (Jнс): Optimized for ~8 Hz to observe typical 2-3 bond correlations.
-
Data Analysis and Structural Elucidation Workflow
The structural elucidation of this compound is a stepwise process involving the interpretation of the various NMR spectra in a coordinated manner.
-
Aglycone Structure Determination:
-
Use the ¹H and ¹³C NMR spectra to identify the number and types of protons and carbons.
-
Analyze the COSY spectrum to trace out the proton-proton connectivity within the individual rings of the mogrol core.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Utilize the HMBC spectrum to connect the different spin systems. For example, correlations from the methyl protons (e.g., H-18, H-19, H-28, H-29, H-30) to various quaternary and methine carbons are key to assembling the tetracyclic core and the side chain.
-
-
Sugar Moiety Identification and Linkage Analysis:
-
Identify the anomeric protons in the ¹H NMR spectrum (typically between δ 4.4 and 4.7 ppm) and their corresponding carbons in the HSQC spectrum (around δ 104-105 ppm).
-
Use COSY and TOCSY (Total Correlation Spectroscopy) experiments to trace the connectivity within each sugar ring, confirming their identity as glucose units.
-
The crucial glycosidic linkages are determined by HMBC correlations. For instance, an HMBC correlation from the anomeric proton of the first glucose (H-1') to C-3 of the aglycone confirms the attachment point. Similarly, a correlation from the anomeric proton of the second glucose (H-1'') to C-2' of the first glucose establishes the disaccharide linkage. The attachment of the third glucose unit at C-24 is confirmed by an HMBC correlation from H-1''' to C-24.
-
Visualization of Experimental Workflow
References
- 1. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]
- 2. Mogroside III | 130567-83-8 | OM45008 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrphr.org [iosrphr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Troubleshooting & Optimization
Technical Support Center: Mogroside III-A1 Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Mogroside III-A1 extraction. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound?
A1: An 80:20 (v/v) methanol-water mixture has been shown to be an effective solvent for the extraction of mogrosides.[1] For total mogrosides, a 50% ethanol-water solution has also been used effectively.[2] The choice of solvent can significantly impact the extraction efficiency of specific mogrosides.
Q2: At what stage of fruit maturity is the concentration of Mogroside III highest?
A2: Mogroside III concentration is highest in the intermediate stages of monk fruit maturity, typically between 15 and 45 days after pollination.[1] It is a precursor to the more abundant Mogroside V, which becomes predominant after 60 days.[1]
Q3: What analytical method is recommended for quantifying this compound yield?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is the standard method for the quantification of mogrosides, including this compound.[1][3][4][5][6]
Q4: How can I purify this compound from a crude extract?
A4: Macroporous resins are effective for the purification and enrichment of mogrosides from crude extracts.[7] Column chromatography is another common purification technique.[8][9]
Q5: What are the storage conditions for this compound to ensure its stability?
A5: While specific stability data for this compound is limited, mogrosides, in general, are known to be sensitive to pH. For instance, Mogroside V shows instability at a low pH of 1 but is stable at pH 3, 6, and 12 when stored at 2-8°C.[10] It is advisable to store purified this compound in a cool, dark place and under neutral to slightly acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Fruit Maturity: Harvesting the fruit too early or too late can result in lower concentrations of Mogroside III.[1] 2. Inefficient Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound. 3. Inadequate Extraction Time or Temperature: Insufficient time or temperature can lead to incomplete extraction. | 1. Harvest monk fruit between 15 and 45 days after pollination for the highest Mogroside III content.[1] 2. Optimize the solvent system. Start with an 80:20 methanol-water mixture and experiment with different ethanol-water ratios.[1][2] 3. Increase the extraction time or temperature. For ultrasonic-assisted extraction, a duration of 30 minutes has been found to be optimal for mogrosides.[1] For heat reflux extraction, a temperature of 60°C for 100 minutes has been used for total mogrosides.[2] |
| Presence of Impurities in the Final Product | 1. Co-extraction of other compounds: The solvent system may be extracting a wide range of compounds in addition to this compound. 2. Inadequate Purification: The purification method may not be effective at separating this compound from other structurally similar mogrosides or other impurities. | 1. Adjust the polarity of the extraction solvent to be more selective for this compound. 2. Employ a multi-step purification process. Consider using a sequence of different macroporous resins or multiple column chromatography steps with varying stationary and mobile phases.[7][9] |
| Inconsistent Results Between Batches | 1. Variability in Raw Material: The concentration of mogrosides can vary significantly between different batches of monk fruit due to factors like cultivation site and ripeness.[3] 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields. | 1. Standardize the raw material as much as possible by sourcing from the same location and harvesting at a consistent stage of ripeness. 2. Strictly control all extraction parameters. Use calibrated equipment and maintain detailed records of each extraction run. |
| Degradation of this compound | 1. Extreme pH during Extraction or Purification: Mogrosides can be unstable under highly acidic or alkaline conditions.[10] 2. High Temperatures for Extended Periods: Prolonged exposure to high temperatures can lead to the degradation of mogrosides. | 1. Maintain the pH of the extraction and purification solutions within a stable range, ideally between 3 and 7. 2. Use the lowest effective temperature for extraction and minimize the duration of heat exposure. Consider using extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
This protocol is based on a general method for mogroside extraction and can be optimized for this compound.
1. Sample Preparation:
-
Freeze-dry fresh monk fruit harvested 15-45 days after pollination.
-
Grind the dried fruit into a fine powder (<65 mesh).
2. Extraction:
-
Weigh 0.5 g of the dried fruit powder and place it in a suitable vessel.
-
Add 25 mL of an 80:20 (v/v) methanol-water solution.
-
Sonicate the mixture for 30 minutes at 300 W and 40 kHz.[1]
-
Centrifuge the mixture at 12,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm membrane to obtain the crude extract.
3. Quantification (HPLC-MS/MS):
-
Use a suitable C18 column.
-
The mobile phase can be a gradient of acetonitrile and water, both containing 0.1% formic acid.[3]
-
Set the flow rate to 0.25 mL/min.[3]
-
Use electrospray ionization (ESI) in negative ion mode for mass spectrometry.
-
Monitor the specific precursor and product ions for this compound for quantification.
Protocol 2: Purification of this compound using Macroporous Resin
This protocol provides a general guideline for the purification of mogrosides.
1. Resin Preparation:
-
Select a suitable macroporous resin (e.g., HP-20).[7]
-
Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.
2. Adsorption:
-
Dilute the crude extract with deionized water.
-
Pass the diluted extract through a column packed with the pre-treated macroporous resin at a controlled flow rate.
3. Washing:
-
Wash the column with deionized water to remove sugars and other polar impurities.
4. Elution:
-
Elute the adsorbed mogrosides from the resin using a stepwise gradient of ethanol-water solutions (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze them using HPLC to identify the fractions containing the highest concentration of this compound.
5. Concentration:
-
Combine the fractions rich in this compound.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound powder.
Quantitative Data Summary
Table 1: Effect of Solvent on Mogroside Extraction Yield (General Mogrosides)
| Solvent System | Relative Yield (%) | Reference |
| 80% Methanol in Water | Highest for a range of mogrosides | [1] |
| 50% Ethanol in Water | 5.9% (total mogrosides) | [2] |
| Water | 5.6% (total mogrosides) | [2] |
Table 2: HPLC-MS/MS Parameters for Mogroside Analysis
| Parameter | Value | Reference |
| Column | C18 | [3] |
| Mobile Phase | Acetonitrile / Water (with 0.1% Formic Acid) | [3] |
| Flow Rate | 0.25 mL/min | [3] |
| Detection | ESI in Negative Mode | [3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 9. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
- 10. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside III-A1 stability issues and degradation products.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mogroside III-A1. The information is designed to address common stability issues and questions regarding degradation products that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general storage recommendations?
This compound is a triterpenoid glycoside extracted from the monk fruit, Siraitia grosvenorii. It is a non-nutritive sweetener and is studied for various potential health benefits. For routine use, it is recommended to store this compound as a solid at -20°C in a sealed, cool, and dry condition, protected from light.[1][2] For long-term storage of stock solutions, -80°C is recommended.[1]
Q2: What are the known degradation pathways for mogrosides in general?
Mogrosides are susceptible to deglycosylation, which is the cleavage of sugar moieties from the aglycone core (mogrol). This can occur under acidic conditions or through enzymatic hydrolysis.[3] For instance, the more complex Mogroside V can be converted to Mogroside III through the loss of glucose units.[4] Furthermore, biotransformation by intestinal bacteria can lead to the successive removal of sugar groups.[3]
Q3: What are the known biotransformation products of Mogroside III?
Studies on the biotransformation of Mogroside III by human intestinal bacteria have shown that it can be converted to Mogroside II(A1) and subsequently to the aglycone, mogrol, through successive deglycosylation.
Q4: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector (at low wavelengths like 203-210 nm) or a Charged Aerosol Detector (CAD).[5][6] A decrease in the peak area of this compound and the appearance of new peaks can indicate degradation. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of this compound.
Issue 1: Loss of Compound Integrity in Solution
Symptoms:
-
Decreased peak area for this compound in HPLC analysis over time.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Inconsistent experimental results.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis in Acidic Conditions | This compound, like other triterpenoid glycosides, is susceptible to acid-catalyzed hydrolysis of its glycosidic bonds. Avoid preparing and storing solutions in acidic buffers (pH < 6) for extended periods, especially at elevated temperatures. If acidic conditions are necessary for your experiment, prepare fresh solutions and use them immediately. Consider conducting a time-course study at your experimental pH to understand the stability window. |
| Thermal Degradation | Elevated temperatures can accelerate hydrolysis and other degradation reactions. When not in use, store stock solutions at -20°C or -80°C.[1] For experiments requiring heating, minimize the duration and temperature. It is advisable to perform a preliminary thermal stability test under your specific experimental conditions. |
| Photodegradation | Exposure to light, particularly UV light, can potentially lead to degradation. Store solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions whenever possible. |
Issue 2: Unexpected Peaks in Chromatogram After Experimental Procedure
Symptoms:
-
New peaks are observed in the HPLC chromatogram of the experimental sample compared to the standard.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Formation of Degradation Products | The new peaks are likely degradation products of this compound. The primary degradation pathway is expected to be the loss of sugar moieties. Based on the degradation of similar compounds, potential degradation products could include Mogroside IIA1 and mogrol. To identify these, you can: - Use LC-MS to determine the molecular weights of the new peaks and compare them to known mogrosides. - If standards are available, compare the retention times of the new peaks with those of potential degradation products. |
| Contamination | The new peaks could be from contaminated solvents, reagents, or labware. To rule this out: - Run a blank (all components of the reaction mixture except this compound). - Ensure all glassware is thoroughly cleaned and that solvents are of high purity. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted to your specific experimental needs.
Protocol 1: Preliminary pH Stability Assessment
-
Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Incubation: Incubate aliquots of each solution at a controlled temperature (e.g., room temperature or 37°C).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each pH solution.
-
Analysis: Immediately analyze the samples by HPLC to determine the remaining percentage of this compound.
-
Data Presentation: Plot the percentage of remaining this compound against time for each pH.
Protocol 2: Forced Degradation Study (Hydrolysis)
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).[10]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period.[10]
-
Neutral Hydrolysis: Dissolve this compound in purified water and heat under reflux.
-
Sample Preparation: At the end of the incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by HPLC and LC-MS to identify and characterize the degradation products.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Hydrolysis of terpenyl glycosides in grape juice and other fruit juices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. pjps.pk [pjps.pk]
- 9. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Mogroside III-A1 Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting purity analysis of Mogroside III-A1 samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a triterpenoid glycoside belonging to the family of mogrosides, which are natural sweeteners extracted from the fruit of Siraitia grosvenorii (monk fruit)[1][2]. As a potential non-caloric sweetener and a compound with other biological activities, ensuring its high purity is critical for safety, efficacy, and accurate research outcomes in food, beverage, and pharmaceutical applications[2]. Impurities can affect its organoleptic properties, biological activity, and regulatory compliance[3].
Q2: What is the most common analytical technique for this compound purity analysis?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of mogrosides, including this compound[4][5][6]. Reversed-phase HPLC with a C18 column is a common approach, often coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) for enhanced sensitivity and specificity[4][6][7].
Q3: What are the typical storage conditions for this compound samples and their solutions?
A3: For long-term storage, solid this compound should be stored at <-15°C[2]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[1]. Prepared sample solutions for analysis should be kept at room temperature for no longer than 24 hours to ensure stability[6].
Q4: What are the potential impurities in this compound samples?
A4: Impurities in this compound samples can originate from the manufacturing process or degradation. These may include other structurally related mogrosides (e.g., Mogroside IIA1, Mogroside IVa), isomers, or degradation products formed through hydrolysis (deglycosylation)[8][9]. Impurities from the raw material can include proteins, pigments, and polysaccharides[3].
Q5: What is a stability-indicating HPLC method and why is it important for purity analysis?
A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It is crucial for purity analysis as it ensures that the analytical method can separate the intact this compound from its potential degradation products, thus providing a reliable assessment of its stability and purity over time.
Experimental Protocol: HPLC Purity Analysis of this compound
This protocol outlines a general method for the purity analysis of this compound using reversed-phase HPLC.
Materials and Reagents
-
This compound reference standard (high purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A system with a gradient pump, autosampler, column thermostat, and UV/PDA detector. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm or 210 nm[5][10] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 80 | 20 |
| 20.0 | 50 | 50 |
| 25.0 | 20 | 80 |
| 27.0 | 80 | 20 |
| 30.0 | 80 | 20 |
Note: The gradient may need to be optimized based on the specific column and HPLC system used.
Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Diagram: HPLC Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common HPLC issues.
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Dead volume in the system. | - Use a high-purity silica column.- Consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.- Reduce the sample concentration or injection volume.- Check and tighten all fittings to minimize dead volume. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Reduce the sample concentration. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Equilibrate the column for a sufficient time before starting the analysis.- If the retention time consistently decreases, the column may be degrading and need replacement. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections.- Sample carryover. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the column with a strong solvent (e.g., 100% acetonitrile) between runs.- Implement a needle wash step in the autosampler method. |
| High Backpressure | - Blockage in the guard column, column, or tubing.- Precipitated buffer in the system. | - Replace the guard column or filter frits.- Reverse-flush the column (if recommended by the manufacturer).- Ensure the mobile phase components are miscible and buffers are fully dissolved. |
| No Peaks or Small Peaks | - No sample injected.- Detector issue.- Sample degradation. | - Check the autosampler for proper injection.- Verify that the detector lamp is on and functioning correctly.- Prepare a fresh sample and standard to check for degradation. |
Logical Relationships in Purity Analysis
The following diagram illustrates the logical flow of a comprehensive purity analysis for this compound, from method development to routine testing.
Caption: Logical flow for this compound purity analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]
- 3. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mogroside - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing HPLC Separation of Mogroside Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of mogroside isomers.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of Mogroside Isomers
Q: My mogroside isomers, particularly Mogroside V and its isomers, are not separating well and are showing significant peak overlap. What steps can I take to improve resolution?
A: Poor resolution is a common challenge in the separation of structurally similar mogroside isomers. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Organic Modifier: Acetonitrile is generally preferred over methanol for mogroside separation as it often provides better peak shape and resolution.[1] Experiment with small, incremental changes in the acetonitrile/water ratio.
-
Gradient Elution: Isocratic elution may not be sufficient for complex mixtures of mogrosides.[1] Implementing a gradient elution program, starting with a lower concentration of the organic solvent and gradually increasing it, can significantly improve the separation of isomers with different polarities.[1][2] A shallow gradient is often more effective for resolving closely eluting peaks.
-
Additives: The addition of a small percentage of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and selectivity by suppressing the ionization of silanol groups on the stationary phase.[1]
-
-
Adjust the Column Temperature:
-
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature (e.g., from 20°C to 30-40°C) can sometimes improve peak efficiency and resolution.[3][4] However, it's crucial to monitor for mogroside degradation at higher temperatures.[5] A temperature-controlled column compartment is highly recommended to ensure consistent and reproducible retention times.[3][6]
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: C18 columns are the most commonly used stationary phases for mogroside separation.[1][2][5] However, if a standard C18 column does not provide adequate separation, consider trying a C18 column with a different bonding density or end-capping technology.
-
Particle Size: Columns with smaller particle sizes (e.g., 3 µm vs. 5 µm) offer higher efficiency and can lead to better resolution, though they may generate higher backpressure.
-
-
Lower the Flow Rate:
-
Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the efficiency of the separation and improve resolution, but it will also increase the run time.[1]
-
Problem 2: Inconsistent Retention Times
Q: I am observing significant drift or variability in the retention times of my mogroside peaks between injections and across different days. What is the likely cause and how can I fix it?
A: Fluctuating retention times are a common sign of instability in the HPLC system or method. Here are the primary areas to investigate:
-
Mobile Phase Preparation:
-
Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts.[3] For aqueous/organic mixtures, it is crucial to measure the components accurately by volume or weight. Gravimetric preparation is often more reproducible.[3]
-
Ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation in the pump.
-
-
Column Equilibration:
-
The column must be fully equilibrated with the mobile phase before starting a sequence. If you are running a gradient, ensure the column is re-equilibrated to the initial conditions for a sufficient time between runs. Inadequate equilibration is a common source of retention time drift.
-
-
Column Temperature:
-
Pump Performance:
-
Inconsistent flow from the pump will lead to variable retention times. Check for leaks in the pump heads, fittings, and tubing. Ensure the pump seals are in good condition and that the check valves are functioning correctly.
-
Problem 3: Low Signal Intensity or Poor Sensitivity
Q: The peak heights for my mogrosides are very low, especially for minor isomers. How can I enhance the detector response?
A: Mogrosides lack a strong chromophore, which makes UV detection challenging, particularly at low concentrations.[3][7] Consider the following options:
-
Optimize UV Detection Wavelength:
-
Alternative Detection Methods:
-
Charged Aerosol Detection (CAD): CAD is a mass-based detector that provides a more uniform response for compounds lacking a UV chromophore and can significantly improve sensitivity for mogrosides.[3][7]
-
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is not dependent on the optical properties of the analyte and can be a good alternative for mogroside analysis.[8]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest sensitivity and selectivity. It is particularly useful for identifying and quantifying different mogroside isomers, even at trace levels.[1]
-
-
Sample Preparation:
-
Develop an effective extraction and pre-concentration method to increase the concentration of mogrosides in your sample before injection.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating mogroside isomers? A1: A reversed-phase C18 column is the most widely used and generally effective stationary phase for mogroside isomer separation.[2] Columns with a particle size of 5 µm are common, but for higher resolution, a 3 µm or sub-2 µm particle size can be beneficial.[3]
Q2: What is a typical starting mobile phase for mogroside separation? A2: A good starting point for developing a method is a mobile phase consisting of acetonitrile and water.[5] For isocratic elution, a ratio of approximately 22:78 (v/v) acetonitrile:water has been used.[5] For gradient elution, you can start with a lower percentage of acetonitrile (e.g., 15-20%) and ramp up to a higher concentration (e.g., 40-80%) over the course of the run.[1][2]
Q3: Is a gradient or isocratic elution better for mogroside analysis? A3: While isocratic methods can be used for simpler mixtures or the quantification of a single mogroside like Mogroside V, a gradient elution is generally superior for separating a complex mixture of multiple mogroside isomers.[1] Gradient elution helps to resolve compounds with a wider range of polarities and can prevent issues like long retention times and poor peak shapes for later-eluting compounds.[1]
Q4: My baseline is noisy. What could be the cause? A4: A noisy baseline can be caused by several factors:
-
Air bubbles in the system: Degas your mobile phase thoroughly.
-
Contaminated mobile phase or column: Use high-purity solvents and filter your samples.
-
Detector issues: The lamp in your UV detector may be failing.
-
Pump fluctuations: Worn pump seals or faulty check valves can cause pressure fluctuations that appear as baseline noise.
Q5: How can I confirm the identity of the different mogroside isomer peaks? A5: The most definitive way to identify mogroside isomers is by using HPLC coupled with mass spectrometry (LC-MS/MS).[1] This technique allows you to determine the mass-to-charge ratio of each eluting compound, which can be used to confirm its identity. Comparing retention times with certified reference standards is also a common practice.
Data Presentation
Table 1: Example HPLC Method Parameters for Mogroside Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (4.6 x 250 mm, 5 µm)[5] | Acclaim Trinity P1 (2.1 x 100 mm, 3 µm)[3] | Primesep AP (4.6 x 150 mm, 5 µm)[8] | Agilent Poroshell 120 SB C18[1] |
| Mobile Phase A | Water[5] | 10 mM Ammonium Formate, pH 3.0[3] | Water with 0.5% Acetic Acid[8] | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile[3] | Acetonitrile[8] | Acetonitrile with 0.1% Formic Acid[1] |
| Elution Mode | Isocratic (22:78, B:A)[5] | Isocratic (81:19, B:A)[3] | Isocratic (80% B)[8] | Gradient[1] |
| Flow Rate | 1.0 mL/min[5] | 0.3 mL/min[3] | 1.0 mL/min[8] | 0.25 mL/min[1] |
| Column Temp. | 32°C[5] | 20°C[3] | Not Specified | Not Specified |
| Detection | UV at 203 nm[5] | UV at 210 nm & CAD[3] | ELSD[8] | ESI-MS/MS[1] |
Experimental Protocols
Protocol 1: General HPLC Method for Mogroside V Analysis
This protocol is a representative example based on common practices for the analysis of Mogroside V.[5]
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, thermostatted column compartment, and UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile.
-
Ultrapure water.
-
Mogroside V reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 22:78 (v/v) ratio.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 32°C.
-
Detection: Set the UV detector to a wavelength of 203 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of the Mogroside V standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample by extracting the mogrosides and dissolving the extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards and the sample.
-
Identify and quantify Mogroside V by comparing the retention time and peak area to the calibration curve.
-
Visualizations
Caption: Workflow for HPLC Method Optimization.
Caption: Troubleshooting Inconsistent Retention Times.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 8. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 9. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Mogroside III-A1 quantification in complex matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Mogroside III-A1 in complex matrices.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using liquid chromatography-mass spectrometry (LC-MS) techniques.
Poor Peak Shape and Resolution
Question: Why am I observing poor peak shapes (e.g., tailing, fronting, or split peaks) for this compound in my chromatogram?
Answer: Poor peak shape can arise from a variety of factors related to the sample, mobile phase, or HPLC column.
-
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself or a solvent with a lower eluotropic strength[1].
-
Column Overloading: Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample[1].
-
Secondary Interactions: this compound, a glycoside, may have secondary interactions with the stationary phase, leading to peak tailing. Solution:
-
Use a column with high-purity silica or a polar-embedded stationary phase.
-
Incorporate a competing base like triethylamine (TEA) in the mobile phase (note: this is not ideal for LC-MS applications).
-
Increase the ionic strength of the buffer to minimize secondary interactions (note: high salt concentrations are not compatible with MS)[1].
-
-
Contamination: A contaminated guard or analytical column can lead to split peaks. Solution: Replace the guard column and flush the analytical column with a strong solvent[2].
Low Recovery and Poor Sensitivity
Question: My recovery of this compound is consistently low, and the instrument sensitivity is poor. What are the potential causes and solutions?
Answer: Low recovery and poor sensitivity often point to issues with sample preparation or matrix effects.
-
Inefficient Extraction: The extraction method may not be optimal for this compound in your specific matrix. Solution:
-
Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a reduced signal[5][6]. Solution:
-
Improve Sample Cleanup: Utilize more selective SPE sorbents or add a liquid-liquid extraction (LLE) step to remove interfering matrix components[5].
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from matrix interferences[5].
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the gold standard for compensating for matrix effects[5][7]. If unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects[5].
-
-
Analyte Degradation: this compound may be degrading during sample processing or storage. Solution: Ensure samples are processed promptly and stored at appropriate low temperatures (e.g., -80°C)[8].
Irreproducible Retention Times
Question: The retention time for this compound is drifting or inconsistent between injections. What should I investigate?
Answer: Retention time variability can be caused by issues with the HPLC system or the mobile phase.
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times. Solution: Increase the column equilibration time, ensuring at least 5-10 column volumes of the initial mobile phase pass through the column before the next injection[1][2].
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of the organic component) can cause drift. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped[2].
-
Pump Performance: Fluctuations in the pump flow rate will directly impact retention times. Solution: Check for leaks in the pump and ensure proper solvent degassing to prevent air bubbles[2].
-
Temperature Fluctuations: Changes in the column temperature will affect retention. Solution: Use a column oven to maintain a consistent temperature[2].
Frequently Asked Questions (FAQs)
Q1: What is a typical LC-MS/MS method for the quantification of mogrosides?
A1: A common approach involves reversed-phase chromatography on a C18 column with a gradient elution using acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%)[4][9]. Detection is typically performed using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM)[9][10].
Q2: How can I assess the extent of matrix effects in my assay?
A2: A post-extraction spike experiment is a common method. The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement[6][11].
Q3: What type of solid-phase extraction (SPE) is suitable for this compound from biological fluids?
A3: For triterpenoid glycosides like this compound in plasma or serum, a reversed-phase (e.g., C18) or a polymeric (e.g., Strata-X) SPE sorbent can be effective after an initial protein precipitation step[3].
Q4: Are there any known biological activities of this compound that might be relevant to my research?
A4: Mogrosides, as a class of compounds, have been shown to exhibit antioxidant and anti-inflammatory properties[12][13]. The anti-inflammatory effects are thought to be mediated, in part, through the modulation of signaling pathways such as the NF-κB pathway[14].
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of mogrosides in complex matrices based on published literature. Note that specific values for this compound may vary.
Table 1: LC-MS/MS Method Parameters for Mogroside Analysis
| Parameter | Mogroside V in Rat Plasma[10] | Multiple Mogrosides in Monk Fruit Extract[4] |
| Column | Shiseido Capcell Pak UG120 C18 (2.0 x 50mm, 3.0µm) | Poroshell 120 SB C18 |
| Mobile Phase | Methanol:Water (60:40, v/v) | Acetonitrile and Water (both with 0.1% formic acid) |
| Elution | Isocratic | Gradient |
| Ionization Mode | Negative ESI | Negative ESI |
| Linearity (r²) | > 0.99 | ≥ 0.9984 |
| Lower Limit of Quantification (LLOQ) | 96.0 ng/mL | Not specified |
Table 2: Method Performance Characteristics for Mogroside Analysis
| Parameter | Mogroside V in Rat Plasma[10] | Multiple Mogrosides in Monk Fruit Extract[4] |
| Recovery | 91.3 - 95.7% | 91.22 - 106.58% |
| Intra-day Precision (RSD) | < 10.1% | < 3.73% |
| Inter-day Precision (RSD) | < 10.1% | < 3.91% |
| Matrix Effect | 98.2 - 105.0% | Reported as minor |
Experimental Protocols
Protocol 1: Quantification of Mogroside V in Rat Plasma by LC-MS/MS
This protocol is adapted from a published method for Mogroside V and can serve as a starting point for developing a method for this compound[10].
1. Sample Preparation:
- To 75 µL of rat plasma, add 250 µL of methanol to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- LC System: Agilent 1260 series or equivalent.
- Column: Shiseido Capcell Pak UG120 C18 (2.0 x 50mm, 3.0µm).
- Mobile Phase: Methanol:Water (60:40, v/v).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI).
- Ionization Mode: Negative.
- MRM Transition: For Mogroside V, m/z 1285.6 → 1123.7. The specific transition for this compound would need to be optimized.
3. Calibration and Quantification:
- Prepare a stock solution of this compound in methanol.
- Serially dilute the stock solution with methanol to prepare working standard solutions.
- Spike blank plasma with the working standards to create calibration standards and quality control (QC) samples.
- Process the calibration standards and QCs alongside the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in plasma.
Caption: Proposed anti-inflammatory and antioxidant signaling pathways modulated by mogrosides.
References
- 1. HPLC Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. phenomenex.com [phenomenex.com]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. longdom.org [longdom.org]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pjps.pk [pjps.pk]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mogroside-rich extract from Siraitia grosvenorii fruits protects against heat stress-induced intestinal damage by ameliorating oxidative stress and inflammation in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Epimerization of Mogroside III-A1
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the epimerization of Mogroside III-A1 during processing. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
Epimerization is a chemical process where a molecule changes its configuration at one of several chiral centers, resulting in the formation of a diastereomer called an epimer. For a bioactive compound like this compound, a triterpenoid glycoside, even a small change in its three-dimensional structure can significantly impact its biological activity, including its sweetening profile and potential therapeutic effects. Therefore, controlling epimerization is crucial for ensuring product consistency, efficacy, and accurate experimental results.
Q2: What are the primary factors that can induce epimerization of this compound?
While specific studies on this compound epimerization are limited, based on the general chemistry of glycosides, the primary factors influencing epimerization are:
-
pH: Both acidic and alkaline conditions can catalyze epimerization. Extreme pH values should be avoided during extraction, purification, and storage.
-
Temperature: Elevated temperatures can provide the activation energy needed for the epimerization reaction to occur. The effect of temperature is often coupled with pH.
-
Catalysts: The presence of certain metal ions or enzymes could potentially catalyze epimerization.
Q3: At what stages of processing is this compound most susceptible to epimerization?
This compound is potentially vulnerable to epimerization during:
-
Extraction: The choice of solvent and the pH and temperature of the extraction medium are critical.
-
Purification: Chromatographic conditions, including the pH of the mobile phase and the temperature of the column, can influence stability.
-
Concentration: Evaporation or concentration steps that involve heating can pose a risk.
-
Storage: Long-term storage conditions, particularly pH and temperature of the solution, can lead to gradual epimerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity or change in sweetness profile of this compound after processing. | Epimerization may have occurred, leading to the formation of less active or non-sweet epimers. | 1. Analyze the sample using HPLC or LC-MS to check for the presence of isomeric impurities.2. Review the processing steps and identify any instances of exposure to harsh pH or high temperatures.3. Implement the preventative measures outlined in the "Recommended Processing Conditions" table. |
| Appearance of a new, closely eluting peak next to the main this compound peak in the chromatogram. | This new peak could be an epimer of this compound. | 1. Use high-resolution mass spectrometry (HRMS) to confirm if the new peak has the same mass-to-charge ratio as this compound.2. Employ chiral chromatography or optimize achiral separation conditions (e.g., different mobile phase, temperature) to improve the resolution between the two peaks for accurate quantification.3. If epimerization is confirmed, adjust processing conditions (pH, temperature) to minimize its formation. |
| Inconsistent results in bioassays using different batches of purified this compound. | The ratio of this compound to its epimers may vary between batches due to inconsistencies in the purification process. | 1. Establish a strict quality control protocol that includes the analysis of isomeric purity for each batch.2. Standardize all processing parameters, including pH, temperature, and processing time.3. Store all batches under identical, controlled conditions. |
Data Presentation
Table 1: Recommended Processing Conditions to Minimize this compound Epimerization
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 7.0 | Mildly acidic to neutral pH is generally considered safer for glycoside stability. Alkaline conditions, in particular, should be avoided as they are known to promote epimerization in other glycosides. |
| Temperature | Below 40°C | Lower temperatures reduce the rate of chemical reactions, including epimerization. If heating is necessary, use the lowest possible temperature for the shortest duration. |
| Solvents | Ethanol, Methanol, Water (buffered) | Use high-purity solvents. Ensure aqueous solutions are buffered to maintain a stable pH. |
| Storage | -20°C or below, in a buffered solution (pH 5-6) | Freezing can significantly slow down degradation and epimerization reactions. A slightly acidic buffered solution can help maintain stability. |
Experimental Protocols
Protocol 1: Extraction of this compound with Minimized Risk of Epimerization
-
Sample Preparation: Grind the dried fruit of Siraitia grosvenorii to a fine powder.
-
Extraction Solvent: Prepare a solution of 70% ethanol in deionized water, buffered to pH 6.0 with a suitable buffer (e.g., citrate buffer).
-
Extraction Process:
-
Suspend the powdered plant material in the buffered ethanol solution (1:10 w/v).
-
Perform the extraction at room temperature (20-25°C) with continuous stirring for 24 hours.
-
Alternatively, use ultrasound-assisted extraction at a controlled temperature below 40°C for a shorter duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the extract through a cheesecloth and then a 0.45 µm filter to remove solid particles.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator with the water bath temperature maintained at or below 40°C.
-
-
Storage of Crude Extract: Store the concentrated extract at -20°C until further purification.
Protocol 2: Analytical HPLC Method for Monitoring this compound and Potential Epimers
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid to maintain a consistent acidic pH.
-
Gradient Example: 20% A to 80% A over 30 minutes. (This needs to be optimized for specific epimer separation).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 203 nm or Mass Spectrometry (MS) for confirmation.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.
Visualizations
Caption: Experimental workflow for minimizing this compound epimerization.
Caption: Factors influencing the epimerization of this compound.
Storage conditions to ensure Mogroside III-A1 stability.
For researchers, scientists, and drug development professionals working with Mogroside III-A1, ensuring its stability is paramount for reliable experimental outcomes. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the optimal storage and handling of this compound.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter challenges related to the degradation of this compound. This guide provides a structured approach to identifying and resolving these common issues.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of this compound stock solutions. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use, and always protected from light[1]. 2. Freshly Prepare Solutions: If possible, prepare solutions fresh before each experiment. 3. Perform Quality Control: Regularly check the purity and concentration of your stock solution using a validated analytical method like HPLC. |
| Appearance of Unknown Peaks in Chromatogram | Chemical degradation of this compound due to improper pH, temperature, or exposure to light or oxidizing agents. | 1. Control pH: Maintain the pH of solutions within a stable range, noted to be between 3 and 11 for mogroside extracts[2]. 2. Avoid High Temperatures: Do not expose this compound solutions to high temperatures for extended periods. 3. Protect from Light: Store both solid compound and solutions in light-resistant containers. 4. Use High-Purity Solvents: Ensure solvents are free from peroxides and other oxidizing agents. |
| Precipitation of Compound in Solution | Poor solubility or exceeding the solubility limit of the solvent. | 1. Use Appropriate Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. 2. Aid Dissolution: Gentle warming or sonication may be required to fully dissolve the compound. 3. Check Concentration: Ensure the concentration of the solution does not exceed the solubility limit of the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at 4°C and protected from light[1]. Some suppliers recommend storage at temperatures below -15°C[3].
Q2: How should I store this compound in solution?
For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is crucial to protect these solutions from light[1].
Q3: What is the primary degradation pathway for this compound?
The primary degradation pathway for mogrosides, including this compound, is hydrolysis of the glycosidic bonds. This leads to the removal of sugar moieties, a process known as deglycosylation[4][5][6]. This can be catalyzed by acidic conditions or enzymes[4].
Q4: Is this compound sensitive to pH?
Yes, as a glycoside, this compound is susceptible to acid-catalyzed hydrolysis. While mogroside extracts are reported to be stable in a pH range of 3-11, it is advisable to maintain a neutral pH for solutions unless the experimental protocol requires otherwise[2].
Q5: Does light affect the stability of this compound?
Yes, exposure to light can potentially lead to degradation. It is consistently recommended to protect both solid this compound and its solutions from light[1].
Q6: Can I heat solutions of this compound?
Experimental Protocols
To assist researchers in evaluating the stability of this compound under their specific experimental conditions, the following generalized protocols for forced degradation studies and a stability-indicating HPLC method are provided.
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial.
-
Place in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at various time points by dissolving a weighed amount in a suitable solvent and diluting for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze samples at various time points by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, such as 0.1% formic acid, to improve peak shape)[8].
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over a set period to elute compounds with different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a low wavelength, such as 203 nm or 210 nm, is often used for mogrosides as they lack a strong chromophore[9][10].
-
Column Temperature: 30-35°C.
-
Injection Volume: 10-20 µL.
Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the peak of this compound.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples with known concentrations of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monk Fruit Extract-Products-Guilin HengLiYuan Biotech Co.Ltd [heng-li-yuan.com]
- 3. Mogroside III A1 | 88901-42-2 | OM45009 | Biosynth [biosynth.com]
- 4. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mogroside - Wikipedia [en.wikipedia.org]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Flavor Profile of Mogroside Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of mogroside extract flavor profiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-flavors associated with mogroside extracts?
A1: Mogroside extracts, particularly those with a high concentration of Mogroside V, can present several undesirable taste characteristics. The most commonly reported off-flavors include bitterness, a licorice-like aftertaste, a metallic taste, and a lingering sweetness that differs from the temporal profile of sucrose.[1][2][3] These off-notes can limit the consumer acceptability of products sweetened with mogroside extracts.
Q2: What is the underlying cause of the bitter off-taste in mogroside extracts?
A2: The bitterness of mogroside extracts is attributed to their interaction with human bitter taste receptors (TAS2Rs). While the sweet taste is mediated by the activation of the TAS1R2/TAS1R3 sweet taste receptor, certain mogrosides, including Mogroside V, can also activate one or more of the 25 known TAS2Rs, leading to the perception of bitterness alongside sweetness.[4] The intensity of the bitter taste can be influenced by the specific composition of the mogroside extract.
Q3: How does the degree of glycosylation affect the flavor profile of mogrosides?
A3: The number of glucose units attached to the mogrol backbone significantly influences the taste profile. Mogrosides with fewer than four glucose moieties, such as mogroside III and IIE, are often described as tasteless or bitter.[5] In contrast, mogrosides with four to six glucose units, like Mogroside V and Siamenoside I, exhibit high-intensity sweetness.[5][6] Increasing the number of glucose units through enzymatic glycosylation can therefore be a key strategy to enhance sweetness and reduce bitterness.[5]
Q4: What are the most effective methods for improving the flavor of mogroside extracts?
A4: The most effective and widely researched methods for enhancing the flavor profile of mogroside extracts are:
-
Enzymatic Transglycosylation: This process utilizes enzymes like cyclodextrin glucosyltransferases (CGTases) to attach additional glucose units to the mogroside molecules. This modification can significantly reduce bitterness and licorice aftertaste.[1][2][3]
-
Further Glycosylation: Increasing the number of glucose moieties on the mogrol core, moving from bitter precursors like Mogroside IIE to sweeter compounds like Mogroside V, is a natural process during fruit ripening and can be replicated enzymatically to improve the taste of extracts.[5][6]
-
Blending with Other Sweeteners or Flavor Modifiers: Combining mogroside extracts with other high-intensity sweeteners or using flavor masking agents can help to create a more balanced and sugar-like taste profile.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments to enhance mogroside flavor.
Issue 1: Persistent Bitterness After Enzymatic Treatment
Possible Causes:
-
Suboptimal Enzyme Activity: The efficiency of the enzymatic glycosylation is highly dependent on reaction conditions.
-
Incomplete Conversion: The reaction may not have proceeded to completion, leaving a significant amount of less-sweet or bitter mogroside precursors.
-
Incorrect Enzyme Selection: The chosen enzyme may not be optimal for the specific mogroside composition of your extract.
Troubleshooting Steps:
-
Optimize Reaction Parameters: Systematically evaluate and optimize the following parameters as outlined in the experimental protocol for enzymatic transglycosylation below:
-
pH
-
Temperature
-
Enzyme concentration
-
Substrate (mogroside and maltodextrin) concentration
-
Reaction time
-
-
Monitor Reaction Progress: Utilize High-Performance Liquid Chromatography (HPLC) to track the conversion of mogroside precursors to their more glycosylated, sweeter forms over time.
-
Enzyme Screening: If optimization does not yield the desired results, consider screening different types of glucosyltransferases (e.g., CGTases from different bacterial sources) to identify one with higher efficiency for your specific mogroside extract.
Issue 2: Unpleasant Licorice-like Aftertaste Remains
Possible Causes:
-
Inherent Property of Mogroside V: A licorice-like aftertaste is a known characteristic of Mogroside V.
-
Insufficient Modification: The enzymatic treatment may not have been sufficient to alter the molecular structure in a way that eliminates this specific off-note.
Troubleshooting Steps:
-
Sensory Panel Evaluation: Conduct a detailed sensory analysis using a trained panel to quantify the intensity of the licorice aftertaste.
-
Enzymatic Modification: As supported by sensory analysis of glucosylated mogrosides, enzymatic transglycosylation has been shown to improve flavor attributes related to licorice flavor and aftertaste.[1][2][3] Refer to the "Experimental Protocol: Enzymatic Transglycosylation of Mogroside Extract" for a detailed procedure.
-
Blending and Masking: Experiment with blending the modified mogroside extract with other sweeteners or commercially available flavor masking agents that are effective against licorice notes.
Data Presentation
Table 1: Impact of Glycosylation on Mogroside Taste Profile
| Mogroside Compound | Number of Glucose Units | Predominant Taste Characteristic | Relative Sweetness (to Sucrose) |
| Mogroside IIE | 2 | Bitter | - |
| Mogroside III | 3 | Tasteless/Slightly Bitter | - |
| Siamenoside I | 4 | Sweet | ~465x |
| Mogroside IV | 4 | Sweet | ~300x |
| Mogroside V | 5 | Sweet with off-notes | ~378x |
Data synthesized from multiple sources.[1][5]
Table 2: Sensory Attributes of Unmodified vs. Enzymatically Modified Mogroside V
| Sensory Attribute | Unmodified Mogroside V Extract | Enzymatically Transglycosylated Mogroside V |
| Sweetness Onset | Delayed | More rapid |
| Bitterness | Present | Significantly Reduced |
| Licorice Aftertaste | Pronounced | Significantly Reduced |
| Metallic Taste | Can be present | Reduced |
| Overall Cleanliness of Taste | Moderate | Improved |
This table represents a qualitative summary of findings from studies on the enzymatic modification of mogrosides.[1][2][3]
Experimental Protocols
Experimental Protocol: Enzymatic Transglycosylation of Mogroside Extract
This protocol is based on methodologies described for improving the flavor profile of mogroside extracts.[2][3]
1. Materials:
-
Mogroside V extract (e.g., 50% purity)
-
Maltodextrin
-
Cyclodextrin Glucosyltransferase (CGTase) from a source such as Paenibacillus macerans or Geobacillus sp.
-
Buffer solution (e.g., sodium phosphate buffer, pH adjusted to the optimum for the chosen CGTase)
-
HPLC system for analysis
2. Optimization of Reaction Conditions (Central Composite Design):
-
To achieve the highest yield of transglycosylated mogrosides, a central composite design is recommended to optimize the following variables:
-
Temperature: (e.g., 40-60°C)
-
pH: (e.g., 5.0-7.0)
-
Reaction Time: (e.g., 12-36 hours)
-
Enzyme Activity: (e.g., 10-50 U/g of substrate)
-
Maltodextrin Concentration: (e.g., 1-5% w/v)
-
Mogroside Concentration: (e.g., 0.5-2.5% w/v)
-
3. General Procedure:
-
Prepare the reaction mixture by dissolving the mogroside extract and maltodextrin in the buffer solution in a temperature-controlled reaction vessel.
-
Add the specified amount of CGTase to initiate the reaction.
-
Incubate the mixture at the optimized temperature and pH for the determined reaction time with gentle agitation.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 10 minutes).
-
Analyze the reaction products using HPLC-DAD, LC-ESI-MS, and/or MALDI-TOF MS to confirm the formation of glucosylated mogrosides.
4. Product Analysis:
-
HPLC-DAD: To quantify the reduction of the initial mogroside V and the formation of new, more polar glycosylated products.
-
LC-ESI-MS / MALDI-TOF MS: To determine the molecular weights of the new products and confirm the addition of glucose units.
Experimental Protocol: Quantitative Descriptive Sensory Analysis
This protocol provides a framework for the sensory evaluation of modified mogroside extracts.
1. Panelist Selection and Training:
-
Recruit 8-12 panelists with prior experience in sensory evaluation of sweeteners.
-
Conduct training sessions to familiarize panelists with the specific sensory attributes of mogrosides (sweetness, bitterness, licorice aftertaste, metallic taste, etc.).
-
Provide reference standards for each attribute to anchor the panelists' evaluations.
2. Sample Preparation:
-
Dissolve the unmodified and modified mogroside extracts in deionized water at concentrations that elicit a similar sweetness intensity to a reference sucrose solution (e.g., 5% sucrose).
-
Present all samples at a standardized temperature (e.g., room temperature) in coded, identical containers.
3. Evaluation Procedure:
-
Use a randomized and balanced presentation order to minimize carry-over effects.
-
Instruct panelists to rinse their mouths with deionized water between samples.
-
Ask panelists to rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
4. Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD), to determine significant differences in the sensory profiles of the samples.
Visualizations
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 6. The Bitter Taste Receptor TAS2R16 Achieves High Specificity and Accommodates Diverse Glycoside Ligands by using a Two-faced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Reducing co-elution of interfering compounds in Mogroside III-A1 analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Mogroside III-A1. The focus is on reducing the co-elution of interfering compounds to ensure accurate quantification and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis?
A1: The most common interfering compounds in this compound analysis are other structurally similar mogrosides, which are naturally present in monk fruit (Siraitia grosvenorii) extract. These include, but are not limited to, Mogroside V, Mogroside IV, Mogroside IIE, and Siamenoside I.[1][2] Additionally, other classes of compounds present in the complex matrix of a natural product extract, such as flavonoids and other triterpenoid glycosides, can potentially co-elute with this compound.[3][4]
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing in HPLC analysis of mogrosides can be caused by several factors:
-
Secondary Interactions: Mogrosides have multiple hydroxyl groups that can engage in secondary interactions with active sites (silanols) on the stationary phase of the column. This is a common cause of tailing for polar compounds.[5]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.[5]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[6]
Troubleshooting Steps:
-
Reduce Secondary Interactions: Use a well-end-capped column or a column with a different stationary phase chemistry. Adding a small amount of a weak acid, like formic acid (typically 0.1%), to the mobile phase can help to suppress the ionization of silanol groups.[1]
-
Optimize Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.
-
Adjust Mobile Phase pH: Experiment with slight adjustments to the mobile phase pH to find the optimal conditions for symmetrical peak shape.
-
Column Maintenance: If the problem persists, try flushing the column with a strong solvent or, if necessary, replace the column.[6]
Q3: I am observing split peaks for this compound. What is the likely cause?
A3: Split peaks can be indicative of a few issues:
-
Co-elution with an Isomer or Structurally Similar Compound: Another mogroside or a related compound may be eluting very close to this compound.
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.[6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.
Troubleshooting Steps:
-
Method Optimization: Adjust the gradient slope, mobile phase composition, or temperature to improve the resolution between the two co-eluting peaks.
-
Column Inspection: If a column void is suspected, it may need to be replaced.
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.
Q4: How can I improve the resolution between this compound and other closely eluting mogrosides?
A4: Improving resolution in HPLC requires optimizing several chromatographic parameters:
-
Gradient Optimization: A shallower gradient can increase the separation between closely eluting compounds.
-
Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) or the type and concentration of the acidic modifier can alter the selectivity of the separation.
-
Column Chemistry: Switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) can provide different selectivities for mogrosides.
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.[7]
Troubleshooting Guide for Co-elution of Interfering Compounds
This guide provides a systematic approach to identifying and resolving co-elution issues during this compound analysis.
Step 1: Problem Identification
The first step is to confirm that you have a co-elution problem. Symptoms include:
-
Poor peak purity, as indicated by peak purity analysis if using a DAD/PDA detector.
-
Broader than expected peaks.
-
Shoulders on the main peak.
-
Inconsistent quantification results.
Step 2: Initial Checks
Before making significant changes to the method, perform these initial checks:
-
System Suitability: Ensure your HPLC/UPLC system is performing within specifications (e.g., pressure fluctuations, detector noise).
-
Column Health: Check the column's history and performance. A degraded column is a common source of poor chromatography.
-
Sample Preparation: Review your sample preparation procedure to ensure consistency and to minimize the extraction of potential interferences.
Step 3: Method Optimization Strategies
If the initial checks do not resolve the issue, proceed with method optimization.
Table 1: Effect of Mobile Phase Composition on Mogroside Separation (Hypothetical Data)
| Mobile Phase Composition | This compound Retention Time (min) | Interfering Compound Retention Time (min) | Resolution (Rs) |
| 80% Water (0.1% Formic Acid) / 20% Acetonitrile | 12.5 | 12.8 | 1.2 |
| 80% Water (0.1% Formic Acid) / 20% Methanol | 14.2 | 14.9 | 1.8 |
| 78% Water (0.1% Formic Acid) / 22% Acetonitrile | 11.8 | 12.0 | 1.0 |
This table illustrates how changing the organic solvent can affect the retention and resolution of this compound and a hypothetical interfering compound.
Table 2: Influence of Gradient Slope on Mogroside Resolution (Hypothetical Data)
| Gradient Program | This compound Retention Time (min) | Interfering Compound Retention Time (min) | Resolution (Rs) |
| 20-40% Acetonitrile in 15 min | 10.2 | 10.5 | 1.3 |
| 20-35% Acetonitrile in 20 min | 13.8 | 14.4 | 2.1 |
| 25-40% Acetonitrile in 15 min | 9.5 | 9.7 | 1.1 |
This table demonstrates that a shallower gradient (a smaller change in organic solvent concentration over a longer time) can improve the resolution between closely eluting peaks.
Step 4: Advanced Troubleshooting
If co-elution persists, consider these advanced strategies:
-
Alternative Column Chemistries: Explore columns with different stationary phases that offer different selectivities. For example, a phenyl-based column might provide better separation of aromatic-containing interferents from mogrosides.
-
Two-Dimensional LC (2D-LC): For very complex samples where co-elution cannot be resolved with a single column, 2D-LC can provide a significant increase in peak capacity and resolving power.
-
Sample Preparation Enhancement: Employ solid-phase extraction (SPE) or other sample cleanup techniques to selectively remove interfering compounds before analysis.
Experimental Protocols
Detailed Protocol for UPLC-MS/MS Analysis of Mogrosides
This protocol is a representative method for the analysis of this compound and other mogrosides in a monk fruit extract.
1. Sample Preparation
-
Weigh 100 mg of dried and powdered monk fruit extract into a centrifuge tube.
-
Add 10 mL of 80% methanol in water (v/v).
-
Vortex for 1 minute to mix.
-
Sonicate for 30 minutes in a water bath.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. UPLC Conditions
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 15% B
-
2-10 min: 15-30% B
-
10-15 min: 30-50% B
-
15-17 min: 50-90% B
-
17-18 min: 90% B
-
18-20 min: 15% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions:
-
Mogroside III: m/z 961.5 -> 799.5
-
(Note: Specific MRM transitions for this compound should be optimized by infusing a standard.)
-
Visualizations
Caption: Troubleshooting workflow for resolving co-elution in this compound analysis.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. bvchroma.com [bvchroma.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Mogroside III-A1 and Mogroside V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary sweetening components of the monk fruit (Siraitia grosvenorii), have garnered significant interest for their potential therapeutic applications beyond their use as natural non-caloric sweeteners. Among the various mogrosides, Mogroside V is the most abundant and extensively studied. Its metabolite, Mogroside III-A1, is also detected in vivo after oral administration of Mogroside V, suggesting that the biological effects of Mogroside V may be, in part, mediated by its metabolites. This guide provides a comparative overview of the reported biological activities of this compound and Mogroside V, with a focus on anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects. The available quantitative data is summarized, and detailed experimental protocols for key studies are provided to facilitate further research.
Data Presentation: A Comparative Overview
While extensive research has been conducted on Mogroside V, specific quantitative data for the biological activities of this compound are less prevalent in the current literature. This compound is often studied in the context of being a metabolite of Mogroside V. The following tables summarize the available quantitative data for both compounds.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Citation |
| Mogroside V | LPS-induced inflammation | RAW 264.7 macrophages | 10, 20, 40 µM | Dose-dependently inhibited NO production. | |
| OVA-induced pulmonary inflammation | BALB/c mice | 50 mg/kg | Significantly reduced levels of IgE, TNF-α, and IL-5 in serum.[1] | ||
| LPS-induced acute lung injury | BALB/c mice | 5 and 10 mg/kg | Reduced lung injury score by 44% and 67.3% respectively. Decreased IL-1β, IL-6, and TNF-α in BALF.[2] | ||
| This compound | - | - | - | Data not available. General anti-inflammatory properties attributed to mogrosides as a class. |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | EC50 / Activity | Citation |
| Mogroside V | Hydroxyl radical scavenging | EC50 = 48.44 µg/ml[3][4] | [3][4] |
| Superoxide anion scavenging | Less effective than 11-oxo-mogroside V. | [3] | |
| Hydrogen peroxide scavenging | Less effective than 11-oxo-mogroside V. | [3] | |
| DPPH radical scavenging | IC50 = 1118.1 µg/mL (for a mogroside extract rich in Mogroside V) | [5][6] | |
| ABTS radical scavenging | IC50 = 1473.2 µg/mL (for a mogroside extract rich in Mogroside V) | [5][6] | |
| This compound | - | Data not available. General antioxidant properties attributed to mogrosides as a class. |
Table 3: Comparative Anti-cancer Activity
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| Mogroside V | PANC-1 (pancreatic cancer) | MTT assay | Concentration-dependent inhibition of proliferation.[7] | [7] |
| PANC-1 xenograft in mice | In vivo | 30 mg/kg intravenous administration significantly reduced tumor volume and weight.[7] | [7] | |
| Various cancer cell lines | MTT assay | MOG (a mogroside product) at ≥1.5 mg/ml showed significant cell viability reduction. | [8] | |
| This compound | - | - | Data not available. General anti-cancer properties attributed to mogrosides as a class. |
Table 4: Comparative Metabolic Effects
| Compound | Target/Pathway | Model | Effect | Citation |
| Mogroside V | AMPK activation | HepG2 cells, HFD/STZ-induced diabetic mice | Dose-dependently activated hepatic AMPK signaling. | [9] |
| This compound | Pharmacokinetics (as a metabolite of Mogroside V) | T2DM rats | After oral administration of Mogroside V, Cmax of this compound was 163.80 ± 25.56 ng/mL.[10] | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Anti-inflammatory Activity Assessment of Mogroside V in LPS-induced Acute Lung Injury in Mice[2]
-
Animal Model: Female BALB/c mice.
-
Induction of Injury: Intranasal injection of lipopolysaccharide (LPS) (10 µg in 50 µl).
-
Treatment: Mogroside V (2.5, 5, and 10 mg/kg) was administered 1 hour prior to LPS injection.
-
Assessment (12 hours post-LPS):
-
Lung Histology: Lungs were fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess pathological changes and lung injury score.
-
Lung Wet/Dry (W/D) Ratio: To determine pulmonary edema.
-
Myeloperoxidase (MPO) Activity: Lung tissue was homogenized and MPO activity was measured as an indicator of neutrophil infiltration.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Leukocyte recruitment and cytokine levels (IL-1β, IL-6, TNF-α) were measured in the BALF.
-
Western Blotting: Lung tissue was analyzed for the expression of cyclooxygenase 2 (COX-2), inducible NO synthase (iNOS), and activation of the nuclear factor (NF)-κB pathway.
-
Antioxidant Activity Assessment of Mogroside V[3][4]
-
Hydroxyl Radical (•OH) Scavenging Activity:
-
The assay is based on the chemiluminescence reaction of luminol.
-
The reaction mixture contains luminol, hydrogen peroxide (H₂O₂), and Fe²⁺-EDTA to generate •OH.
-
The chemiluminescence intensity is measured with and without the addition of Mogroside V.
-
The scavenging activity is calculated as the percentage of inhibition of chemiluminescence. The EC50 value is the concentration of Mogroside V that causes 50% inhibition.
-
Anti-cancer Activity Assessment of Mogroside V in Pancreatic Cancer Cells[7]
-
Cell Culture: PANC-1 human pancreatic carcinoma cells were used.
-
Cell Proliferation Assay (MTT Assay):
-
PANC-1 cells were seeded in 96-well plates and treated with various concentrations of Mogroside V (0 µmol/L to 250 µmol/L) for different time points.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength to determine cell viability.
-
-
Apoptosis Assay (TUNEL Assay):
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with Mogroside V.
-
-
In Vivo Xenograft Model:
-
PANC-1 cells were subcutaneously injected into BALB/c mice.
-
Mice were treated with intravenous injections of Mogroside V (2, 10, or 30 mg/kg) three times a week.
-
Tumor volume was measured regularly, and at the end of the study, tumors were excised, weighed, and analyzed for markers of proliferation (Ki-67, PCNA) and angiogenesis (CD31).
-
Signaling Pathways and Mechanisms of Action
Mogroside V
Mogroside V has been shown to modulate several key signaling pathways implicated in inflammation, cancer, and metabolism.
-
AMPK Signaling Pathway: Mogroside V activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is linked to its hypoglycemic and hypolipidemic effects.[9]
Caption: Mogroside V activates the AMPK signaling pathway.
-
STAT3 Signaling Pathway: Mogroside V has been demonstrated to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway.[7] Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival. By inhibiting STAT3 phosphorylation, Mogroside V can suppress tumor growth.
Caption: Mogroside V inhibits the STAT3 signaling pathway.
This compound
The direct effects of this compound on specific signaling pathways have not been extensively studied. As a metabolite of Mogroside V, it is plausible that this compound may also interact with pathways such as AMPK and STAT3. However, further research is required to confirm this and to elucidate its specific mechanisms of action.
Experimental Workflow: In Vitro Metabolism
The biological activity of orally consumed mogrosides may be largely due to their metabolites produced by gut microbiota.
Caption: In vitro metabolism of Mogroside V by gut microbiota.
Conclusion
Mogroside V exhibits a range of promising biological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects, which are supported by a growing body of scientific evidence. Its mechanisms of action involve the modulation of key signaling pathways such as AMPK and STAT3. In contrast, while this compound is a known metabolite of Mogroside V and is presumed to share some biological activities, there is a clear need for more direct and quantitative research to fully characterize its pharmacological profile. Future studies should focus on direct comparative analyses of Mogroside V and its metabolites, including this compound, to better understand their individual contributions to the overall therapeutic potential of monk fruit extracts. This will be crucial for the development of mogroside-based functional foods and pharmaceuticals.
References
- 1. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. scivisionpub.com [scivisionpub.com]
- 9. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Mogroside III-A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Mogroside III-A1, a key sweetening component derived from Siraitia grosvenorii (monk fruit), is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative analysis of three common analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is synthesized from various validated methods to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for HPLC-UV, HPLC-ELSD, and LC-MS/MS based on available data for mogrosides.
| Parameter | HPLC-UV | HPLC-ELSD | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | Typically non-linear, requires quadratic fit | ≥ 0.998[1] |
| Precision (RSD) | < 2% | < 10% | < 5.2%[2] |
| Accuracy (Recovery) | 85.1% - 103.6%[3] | Not explicitly found | 91.22% - 106.58%[1] |
| Limit of Detection (LOD) | ~7.0 µg/mL (for Mogroside V) | ~1.4 µg/mL (for Mogroside V) | 9.288 ng/mL - 18.159 ng/mL[2] |
| Limit of Quantification (LOQ) | 2 µg/mL (for Mogroside V)[3] | Not explicitly found | 10 ng/mL (for some mogrosides)[4] |
| Selectivity | Moderate, susceptible to interference from compounds with similar chromophores.[5] | Good, suitable for compounds lacking a UV chromophore. | High, excellent for complex matrices due to mass-based detection. |
| Primary Application | Routine quality control of simpler sample matrices. | Analysis of compounds without UV chromophores. | Bioanalysis, complex matrix quantification, and trace-level detection. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
HPLC-UV Method
This method is suitable for the quantification of this compound in less complex matrices where interfering compounds are minimal.
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[3] For example, a gradient starting from 15% acetonitrile and increasing to 40% over 15 minutes.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Typically around 203-210 nm, as mogrosides lack a strong chromophore.[3][5]
-
Injection Volume: 10 µL.[6]
-
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Perform an extraction using a suitable solvent such as 80% methanol in an ultrasonic bath.[6]
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[6]
-
HPLC-ELSD Method
HPLC-ELSD is advantageous for detecting compounds like this compound that do not possess a significant UV chromophore.
-
Instrumentation: An HPLC system coupled with an Evaporative Light Scattering Detector.
-
Chromatographic Conditions:
-
Column: A mixed-mode stationary phase column such as Primesep AP (4.6 x 150 mm, 5 µm) can be effective.[8]
-
Mobile Phase: A simple mobile phase of acetonitrile, water, and a small amount of acetic acid is often used.[8] A typical composition might be 80% acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
ELSD Settings:
-
Injection Volume: 5 µL.[8]
-
-
Sample Preparation: Similar to the HPLC-UV method, involving extraction and filtration. The sample is typically dissolved in a mixture of acetonitrile and water (e.g., 50/50 v/v).[8]
LC-MS/MS Method
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for complex matrices and trace-level quantification.
-
Instrumentation: A Liquid Chromatography system interfaced with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation:
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound.
Caption: Workflow for the cross-validation of analytical methods for this compound.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
A Comparative Analysis of Mogroside III-A1 and Other Sweeteners: A Guide for Researchers
In the ever-evolving landscape of food science and drug development, the demand for alternative sweeteners has surged. Mogrosides, the sweet constituents of monk fruit (Siraitia grosvenorii), have garnered significant attention as natural, high-intensity sweeteners. Among them, Mogroside III-A1 is a key component contributing to the fruit's sweet profile. This guide provides a comprehensive comparison of the sweetness profile of mogrosides, with a focus on available data for prominent mogrosides as a proxy for this compound, against other common natural and artificial sweeteners. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Sweetness Profile Comparison
The perception of sweetness is a complex interplay of intensity, temporal profile (onset and duration of sweetness), and the presence or absence of off-tastes. While specific quantitative sensory data for purified this compound is limited in publicly available literature, data for other major mogrosides like Mogroside V and Siamenoside I provide valuable insights into the sweetness characteristics of this class of compounds.
| Sweetener | Type | Chemical Class | Relative Sweetness to Sucrose | Key Taste Characteristics |
| Sucrose | Natural | Carbohydrate | 1x | Clean sweet taste, rapid onset, short duration. The universally accepted reference for sweetness. |
| Mogroside V | Natural | Triterpene Glycoside | ~250-425x[1][2] | High sweetness intensity. May exhibit a slight delay in sweetness onset and a lingering aftertaste. Some studies report a licorice-like or bitter off-taste at high concentrations.[3] |
| Siamenoside I | Natural | Triterpene Glycoside | ~563x[1] | Reported to be the sweetest of the major mogrosides with a favorable taste profile.[4] |
| Mogroside IV | Natural | Triterpene Glycoside | ~250-450x[5] | High sweetness intensity. |
| Mogroside II | Natural | Triterpene Glycoside | ~195x[4] | Lower sweetness intensity compared to other major mogrosides. |
| Stevia (Rebaudioside A) | Natural | Diterpene Glycoside | ~200-400x | High sweetness intensity. Can have a bitter or licorice-like aftertaste, which has been a focus of product development to minimize. |
| Aspartame | Artificial | Dipeptide | ~200x | Clean, sugar-like taste with minimal bitterness. Sweetness has a slightly slower onset and longer duration than sucrose. Not heat-stable. |
| Sucralose | Artificial | Chlorinated Sucrose | ~600x | Clean, sugar-like taste with no bitter aftertaste. Heat-stable and maintains sweetness over a wide range of temperatures and pH. |
| Acesulfame Potassium (Ace-K) | Artificial | Oxathiazinone Dioxide | ~200x | Rapid onset of sweetness. Can have a slight bitter or metallic aftertaste, especially at high concentrations. Often used in blends with other sweeteners to improve the overall taste profile. |
Note: The relative sweetness of high-intensity sweeteners can vary depending on the concentration, temperature, and the food matrix in which they are used. The data for mogrosides are primarily for purified compounds, and the profile of monk fruit extracts can differ based on the concentration of various mogrosides and other components.
Experimental Protocols
To ensure objective and reproducible data in the evaluation of sweeteners, standardized experimental protocols are crucial. The following sections detail the methodologies for sensory panel evaluations and electronic tongue analysis.
Sensory Panel Evaluation of High-Intensity Sweeteners
Sensory panels, composed of trained human assessors, are the gold standard for characterizing the taste profile of sweeteners.
1. Panelist Selection and Training:
-
Recruitment: Panelists are recruited based on their interest, availability, and general sensory acuity.
-
Screening: Candidates are screened for their ability to detect and describe the five basic tastes (sweet, sour, salty, bitter, umami) and to differentiate varying intensities of these tastes.
-
Training: Selected panelists undergo intensive training over several weeks. This includes:
-
Familiarization with the specific taste attributes of sweeteners (e.g., sweetness intensity, bitterness, metallic taste, licorice flavor, aftertaste).
-
Learning to use a standardized lexicon to describe sensory perceptions.
-
Training on various scaling methods, such as the Labeled Magnitude Scale (LMS) or visual analog scales, to quantify the intensity of different taste attributes.
-
Participation in calibration exercises using reference standards for different tastes and intensities.
-
2. Sample Preparation and Presentation:
-
Solvent: Sweeteners are typically dissolved in purified, taste-free water at a standardized temperature (e.g., 20-25°C).
-
Concentration: A range of concentrations for each sweetener is prepared to evaluate the dose-response relationship. For high-intensity sweeteners, these concentrations will be very low.
-
Blinding and Randomization: All samples are coded with three-digit random numbers to prevent bias. The order of sample presentation is randomized for each panelist.
-
Serving: Samples are presented in standardized volumes (e.g., 10-15 mL) in neutral containers (e.g., glass or plastic cups).
3. Sensory Evaluation Methodologies:
-
Magnitude Estimation: This method is used to determine the relative sweetness intensity. Panelists are presented with a reference sample (e.g., a 5% sucrose solution) and are asked to assign a number to its sweetness intensity. They then rate the sweetness intensity of the test samples relative to the reference.
-
Time-Intensity (TI) Analysis: This dynamic method captures the sensory profile of a sweetener over time. Panelists start a timer upon tasting the sample and continuously rate the intensity of a specific attribute (e.g., sweetness) using a joystick or a moving scale on a computer screen. This provides data on the onset of sweetness, the time to reach maximum intensity, the duration of the peak intensity, and the rate of decay of the sweetness perception.
-
Descriptive Analysis: A trained panel develops a set of descriptive terms (a lexicon) to characterize all the sensory attributes of the sweeteners being tested. They then rate the intensity of each attribute for each sample on a linear scale. This method provides a comprehensive sensory fingerprint of the sweetener, including any off-tastes or aftertastes.
Electronic Tongue Analysis
An electronic tongue is an analytical instrument that uses an array of chemical sensors to generate a "taste" profile of a liquid sample. It can be a valuable tool for the objective assessment of sweeteners and for quality control.
1. Sensor Array:
-
The electronic tongue typically consists of a set of non-specific, broadly tuned sensors. These sensors can be based on various principles, including potentiometry, voltammetry, or impedance spectroscopy.
-
Each sensor in the array has a different response to the chemical compounds in the sample, creating a unique pattern of signals for each sweetener.
2. Measurement Procedure:
-
Calibration: The sensor array is first calibrated using standard solutions with known taste profiles (e.g., solutions of sucrose, quinine for bitterness, citric acid for sourness, and sodium chloride for saltiness).
-
Sample Analysis: The sensor array is immersed in the sweetener solution, and the electrical responses of the sensors are recorded over time until a stable signal is reached.
-
Rinsing: Between each measurement, the sensors are thoroughly rinsed with a cleaning solution and then with deionized water to prevent carryover between samples.
3. Data Analysis:
-
The multivariate data generated by the sensor array is analyzed using chemometric techniques such as Principal Component Analysis (PCA) and Discriminant Function Analysis (DFA).
-
PCA: This technique is used to reduce the dimensionality of the data and to visualize the differences between the taste profiles of different sweeteners in a 2D or 3D plot. Samples with similar taste profiles will cluster together.
-
DFA: This method can be used to build a model that can classify unknown samples based on their electronic tongue profiles.
-
Correlation with sensory data: The results from the electronic tongue can be correlated with data from human sensory panels to validate the instrument's performance and to build predictive models for specific taste attributes.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Sweet Taste Signaling Pathway.
Caption: Experimental Workflow for Sensory Evaluation.
Caption: Logical Relationship of Sweetener Categories.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Mogroside III-A1 and Other Antioxidants: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant efficacy of Mogroside III-A1 against other common antioxidants. Due to a lack of direct comparative studies on purified this compound, this document leverages available data from a comprehensive mogroside extract and individual mogroside derivatives. The findings are supported by experimental data from various in vitro antioxidant assays, with detailed methodologies provided for reproducibility.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a mogroside extract, containing a mixture of mogrosides including Mogroside III, has been evaluated using several standard assays. The results are presented below in comparison to well-established antioxidants. It is important to note that the primary component of this extract is Mogroside V, and the contribution of Mogroside III to the overall activity is not individually determined.
Table 1: Radical Scavenging Activity of Mogroside Extract Compared to Standard Antioxidants
| Antioxidant | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |
| Mogroside Extract | 1118.1 | 1473.2 |
| Ascorbic Acid | 9.6 | - |
| Trolox | - | 47.9 |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. Data sourced from a study on a mogroside extract containing 0.58 g/100g of Mogroside III[1].
In addition to broad-spectrum radical scavenging, the efficacy of specific mogrosides, Mogroside V and 11-oxo-mogroside V, against different reactive oxygen species (ROS) has been quantified.
Table 2: ROS Scavenging Activity of Mogroside V and 11-oxo-mogroside V
| Mogroside Derivative | Superoxide (O₂⁻) EC50 (μg/mL) | Hydrogen Peroxide (H₂O₂) EC50 (μg/mL) | Hydroxyl Radical (•OH) EC50 (μg/mL) |
| Mogroside V | - | - | 48.44 |
| 11-oxo-mogroside V | 4.79 | 16.52 | 146.17 |
EC50: The concentration of the compound that provides 50% of the maximal response. Data sourced from a study on purified mogroside derivatives[2].
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
A fresh 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., Mogroside extract) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] * 100 where A₀ is the absorbance of the control (DPPH solution without the sample) and A₁ is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Methodology:
-
The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined as in the DPPH assay[1].
Cellular Antioxidant Assay (Intracellular ROS Scavenging)
This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS) levels in a cell-based model.
Methodology:
-
Cells (e.g., human keratinocytes or fibroblasts) are cultured in a suitable medium.
-
The cells are then incubated with the test compound (e.g., mogrosides) for a specific period.
-
An oxidative stressor (e.g., hydrogen peroxide or UV radiation) is introduced to induce ROS production.
-
The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to the cells. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
A reduction in fluorescence intensity in cells treated with the test compound compared to control cells indicates intracellular ROS scavenging activity[3].
Proposed Signaling Pathway and Experimental Workflows
The following diagrams illustrate a proposed general signaling pathway for the antioxidant action of mogrosides and the workflows of the described experimental protocols.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Correlated Bioactivity of Mogroside III-A1: An In Vitro and In Vivo Comparison
Researchers investigating the therapeutic potential of Mogroside III-A1, a key metabolite of the natural sweetener mogroside V, now have access to comparative data on its bioactivity. Studies reveal a consistent anti-inflammatory and metabolic regulatory profile both in laboratory cell cultures (in vitro) and in living organisms (in vivo), primarily through the modulation of the AMPK and NF-κB signaling pathways.
This compound is a deglycosylated derivative of mogroside V, the main sweet component of monk fruit (Siraitia grosvenorii). Emerging evidence suggests that upon consumption, mogrosides are metabolized by intestinal microflora into various smaller glycosides and the aglycone, mogrol. Among these metabolites, this compound has garnered significant attention for its potential pharmacological effects. This guide provides a comparative analysis of its activity in different experimental settings, supported by experimental data and protocols.
Comparative Analysis of this compound Bioactivity
The primary activities attributed to this compound are its anti-inflammatory and anti-diabetic effects. In vitro studies have demonstrated its ability to directly influence cellular pathways, while in vivo models have substantiated these findings in a more complex biological system.
| Parameter | In Vitro Activity | In Vivo Activity |
| Biological Effect | Anti-inflammatory, AMPK Activation | Anti-inflammatory, Hypoglycemic |
| Model System | Murine Macrophages (RAW 264.7), HepG2 Cells | Murine Ear Edema Model, Type 2 Diabetic Mice |
| Key Signaling Pathways | Inhibition of NF-κB, Activation of AMPK | Inhibition of NF-κB, Modulation of glucose metabolism |
| Effective Concentration/Dose | 20.4 µM (EC50 for AMPK activation by Mogroside V) | Data for this compound specifically is still emerging, but studies on mogroside extracts show effects at doses of 1500 mg/kg. |
Note: While specific EC50/IC50 values for this compound are not yet widely published, data from its parent compound, Mogroside V, and related metabolites provide a strong indication of its potency. The conversion of Mogroside V to its metabolites is a critical step for its bioactivity in vivo.
Experimental Protocols
In Vitro Anti-inflammatory Assay
This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound on murine macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Induction of Inflammation: Cells are pre-treated with various concentrations of this compound for 2 hours before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement of Inflammatory Markers: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The expression levels of pro-inflammatory genes such as iNOS, COX-2, and IL-6 are quantified using real-time quantitative PCR (RT-qPCR).
-
Western Blot Analysis: To investigate the effect on the NF-κB pathway, the phosphorylation of p65 and IκBα is assessed by Western blot analysis.
In Vivo Anti-inflammatory Assay
The murine ear edema model is a standard method to evaluate the topical anti-inflammatory activity of compounds.
-
Animal Model: Male Kunming mice are used for the study.
-
Induction of Edema: Ear edema is induced by topically applying 12-O-tetradecanoylphorbol-13-acetate (TPA) to the right ear of each mouse.
-
Treatment: this compound, dissolved in a suitable vehicle, is applied topically to the ear shortly after TPA application.
-
Assessment of Edema: The thickness of the ear is measured using a micrometer at different time points after TPA application. The degree of edema inhibition is calculated by comparing the ear thickness of the treated group with the vehicle control group.
-
Histological and Molecular Analysis: Ear tissue samples are collected for histological examination (H&E staining) and for measuring the expression of inflammatory markers like COX-2 and IL-6 via RT-qPCR.
Signaling Pathways and Experimental Workflow
The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways. The following diagrams illustrate these pathways and the experimental workflow.
Caption: Experimental workflow for in vitro and in vivo analysis of this compound.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: AMPK signaling pathway activation by this compound.
Head-to-head comparison of different Mogroside III-A1 extraction techniques.
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Mogroside III-A1 Isolation
This compound, a cucurbitane triterpenoid glycoside from Siraitia grosvenorii (monk fruit), is a compound of increasing interest for its potential therapeutic properties. As a non-caloric sweetener, its primary application is well-established; however, emerging research highlights its antioxidant, antidiabetic, and anticancer activities.[1] The efficient extraction and purification of this compound are critical for advancing research and development. This guide provides a head-to-head comparison of prevalent extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their objectives.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method for this compound is a trade-off between yield, purity, extraction time, and environmental impact. The following table summarizes the performance of common techniques based on available data for mogrosides. It is important to note that while specific data for this compound is limited, the presented data for total mogrosides or the closely related Mogroside V serves as a valuable proxy.
| Extraction Technique | Solvent | Key Parameters | Mogroside Yield (%) | Purity (%) | Advantages | Disadvantages |
| Hot Water Extraction | Water | Solid-liquid ratio: 1:15 (g/mL), Time: 3 x 60 min, Soaking: 30 min | 5.6 | Not Specified | Simple, low cost, mature, and stable process suitable for industrial production.[2] | Lower efficiency compared to advanced methods, potentially longer extraction times. |
| Solvent Extraction | 50% Ethanol | Solid-liquid ratio: 1:20 (g/mL), Temperature: 60°C, Time: 3 x 100 min (shaking) | 5.9 | Not Specified | Higher yield than hot water extraction.[2] | Use of organic solvents, longer extraction times. |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | Solid-liquid ratio: 1:45 (g/mL), Temperature: 55°C, Frequency: 40 kHz, Time: 45 min | 2.98 | Not Specified | Reduced extraction time, increased efficiency through cavitation, can be performed at lower temperatures preserving thermolabile compounds.[2][3] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Not Specified | Significantly shorter extraction time compared to conventional boiling.[2] | Generally higher than conventional methods. | Not Specified | Rapid heating, reduced solvent consumption, and higher extraction rates.[4] | Requires specialized microwave equipment, potential for localized overheating. |
| Flash Extraction | Not Specified | Solid-liquid ratio: 1:20 (g/mL), Blade speed: 6000 r/min, Temperature: 40°C, Time: 7 min | 6.9 | >92 | Highly efficient, rapid, no heating required, suitable for various solvents.[2] | Requires specialized high-speed blending equipment. |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for the key methods discussed.
Hot Water Extraction
This conventional method relies on the principle of dissolving mogrosides in hot water.
Procedure:
-
Grind dried monk fruit into a fine powder.
-
Mix the powder with deionized water in a solid-liquid ratio of 1:15 (g/mL).
-
Allow the mixture to soak for 30 minutes at room temperature.
-
Heat the mixture to boiling and maintain for 60 minutes with constant stirring.
-
Separate the extract from the solid residue by filtration.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the extracts from all three cycles for further purification.[2]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing mass transfer.
Procedure:
-
Place the powdered monk fruit in an extraction vessel with 60% ethanol at a solid-liquid ratio of 1:45 (g/mL).
-
Immerse the ultrasonic probe into the mixture.
-
Set the extraction temperature to 55°C.
-
Apply ultrasonic waves at a frequency of 40 kHz for 45 minutes.
-
After extraction, filter the mixture to separate the liquid extract from the solid residue.[2]
Purification using Macroporous Resin Chromatography
Following crude extraction, macroporous resins are effective for purifying and enriching mogrosides. This protocol is adapted from a method for the purification of the structurally similar Mogroside III E.
Procedure:
-
Load the crude mogroside extract onto a pre-equilibrated HP-20 macroporous resin column.
-
Wash the column with deionized water to remove impurities such as sugars and salts.
-
Elute the adsorbed mogrosides with a stepwise gradient of ethanol. A 10% ethanol wash can remove some impurities, followed by a 40% ethanol elution to recover the target mogrosides.[5]
-
Monitor the eluent using HPLC to collect the fractions containing this compound.
-
Combine the desired fractions and remove the solvent under vacuum to obtain the purified product.
Visualizing the Processes and Pathways
To further clarify the experimental workflows and the biological context of this compound, the following diagrams are provided.
Caption: Generalized workflow for the extraction and purification of this compound.
Caption: Simplified schematic of the AMPK signaling pathway activated by mogrosides.
Conclusion
The choice of extraction technique for this compound depends on the specific research or production goals. For large-scale, cost-effective production where purity is not the primary initial concern, hot water extraction remains a viable option. For laboratory-scale research requiring higher purity and efficiency, flash extraction and ultrasound-assisted extraction present significant advantages in terms of speed and yield. Microwave-assisted extraction also offers a rapid and efficient alternative. Subsequent purification using macroporous resins is a crucial step to achieve high-purity this compound suitable for pharmacological studies and drug development. The understanding of the biological activity of mogrosides, such as the activation of the AMPK pathway, further underscores the importance of efficient extraction and purification methods to facilitate in-depth research into their therapeutic potential.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hielscher.com [hielscher.com]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
Mogroside III vs Mogroside IIIE metabolism in rats.
A Comparative Guide to the Metabolism of Mogroside III and Mogroside IIIE in Rats
For researchers and professionals in the fields of pharmacology and drug development, understanding the metabolic fate of bioactive compounds is crucial for assessing their efficacy and safety. This guide provides a comparative analysis of the metabolism of two isomeric triterpenoid glycosides, Mogroside III and Mogroside IIIE, in rats. The data is based on a key study that investigated their biotransformation in both normal and drug-metabolizing enzyme-induced rat models.
Metabolic Profile Comparison
A recent study meticulously characterized the metabolites of Mogroside III and Mogroside IIIE following oral administration to rats. The investigation revealed that both isomers undergo extensive metabolism, with a significant number of metabolites being identified. The induction of drug-metabolizing enzymes was found to further increase the extent of this metabolism.
The study identified a total of 76 metabolites for Mogroside III and 78 for Mogroside IIIE in normal rats. When drug-metabolizing enzymes were induced, the number of detected metabolites increased to 96 for Mogroside III and 121 for Mogroside IIIE. This suggests that while both compounds are extensively metabolized, Mogroside IIIE may be more susceptible to biotransformation, particularly in an induced state. These findings underscore that minor stereochemical differences between isomers can lead to significant variations in their metabolic pathways[1][2].
Quantitative Metabolite Data
The following table summarizes the number of metabolites identified for Mogroside III and Mogroside IIIE in both normal and drug-metabolizing enzyme-induced rats, as reported in the primary literature[1][2].
| Compound | Rat Model | Number of Identified Metabolites |
| Mogroside III | Normal | 76 |
| Mogroside IIIE | Normal | 78 |
| Mogroside III | Enzyme-Induced | 96 |
| Mogroside IIIE | Enzyme-Induced | 121 |
Experimental Protocols
The following is a detailed description of the experimental methodology employed in the comparative metabolism study of Mogroside III and Mogroside IIIE in rats.
Animal Models and Dosing
-
Animal Species: The study utilized male Sprague-Dawley rats.
-
Acclimatization: Animals were acclimatized to laboratory conditions before the commencement of the experiments.
-
Grouping: Rats were divided into four groups:
-
Normal rats receiving Mogroside III.
-
Normal rats receiving Mogroside IIIE.
-
Drug-metabolizing enzyme-induced rats receiving Mogroside III.
-
Drug-metabolizing enzyme-induced rats receiving Mogroside IIIE.
-
-
Enzyme Induction: For the enzyme-induced groups, rats were pre-treated with enzyme inducers to stimulate the activity of drug-metabolizing enzymes.
-
Dosing: Mogroside III and Mogroside IIIE were administered orally to the respective groups.
Sample Collection
-
Biological Samples: A comprehensive range of biological samples were collected to provide a complete picture of the absorption, distribution, metabolism, and excretion of the compounds. These included:
-
Blood (plasma and serum)
-
Urine
-
Feces
-
Various organs (e.g., liver, kidneys, spleen, etc.)
-
Sample Preparation and Analysis
-
Extraction: Metabolites were extracted from the biological matrices using appropriate solvent extraction techniques.
-
Analytical Method: The identification and semi-quantification of the metabolites were performed using a high-performance liquid chromatography system coupled with a diode array detector and an electrospray ionization ion trap time-of-flight mass spectrometer (HPLC-DAD-ESI-IT-TOF-MSn)[1][2]. This advanced analytical technique allows for the separation, detection, and structural elucidation of a wide range of metabolites.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the comparative metabolism study of Mogroside III and Mogroside IIIE in rats.
Caption: Experimental workflow for the comparative metabolism study.
Disclaimer: While this guide provides a comprehensive overview based on the available scientific literature, the detailed list and structural identification of all 76, 78, 96, and 121 metabolites for Mogroside III and Mogroside IIIE are extensive and detailed within the primary research article. For an exhaustive list and in-depth structural analysis, readers are encouraged to consult the full scientific publication.
References
- 1. Metabolism of Two Mogroside Isomers, Mogroside III and Mogroside IIIE, in Normal and Drug-Metabolizing Enzyme-Induced Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Metabolism of Two Mogroside Isomers, Mogroside III and Mogroside IIIE, in Normal and Drug-Metabolizing Enzyme-Induced Rats - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
Mogroside III-A1: A Comparative Analysis of Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available safety and toxicity data for Mogroside III-A1, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Due to the limited direct toxicological data on this compound, this guide leverages data from studies on mogroside extracts, the principal mogroside (Mogroside V), and compares them with other widely used sweeteners, namely stevioside and erythritol. This document aims to be a valuable resource for researchers and professionals in drug development by presenting available data, outlining experimental methodologies, and illustrating relevant biological pathways.
Executive Summary
Mogrosides, the sweetening compounds in monk fruit, are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA). Toxicological studies on mogroside extracts have not indicated significant adverse effects. Mogroside V, the most abundant mogroside, is metabolized in vivo to other forms, including this compound, highlighting the importance of understanding the safety profile of these metabolites. While specific quantitative toxicity data for this compound is scarce, research on related mogrosides suggests potential biological activities, including the modulation of key signaling pathways such as the AMP-activated protein kinase (AMPK) pathway. This guide provides a comparative analysis of the available toxicological data for mogroside-containing extracts and other sweeteners, alongside detailed experimental protocols for key safety assessments.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for mogroside extracts, Mogroside V, and the alternative sweeteners stevioside and erythritol. It is crucial to note the absence of specific acute toxicity (LD50), sub-chronic toxicity (NOAEL), and genotoxicity data for this compound in the public domain.
Table 1: Acute and Sub-chronic Toxicity Data
| Compound/Extract | Test Organism | Route of Administration | LD50 | NOAEL | Reference |
| Mogroside Extract | Rat | Oral (28-day study) | Not established | 100,000 ppm in diet (equivalent to 7.07 g/kg bw/day for males and 7.48 g/kg bw/day for females) | [Food Standards Australia New Zealand, 2018] |
| Mogroside Extract | Dog | Oral (90-day study) | Not established | 3 g/kg bw/day | [Food Standards Australia New Zealand, 2018] |
| Stevioside | Rat | Oral | > 15 g/kg bw | 2.5% in diet (equivalent to 967 mg/kg bw/day) in a 2-year study | [European Commission, Scientific Committee on Food, 1999, EFSA, 2010] |
| Erythritol | Rat | Oral | > 20 g/kg bw | Not specified in retrieved results | [Recent studies have raised concerns about cardiovascular risk with high consumption] |
Table 2: Genotoxicity Data
| Compound/Extract | Ames Test | Chromosome Aberration Assay | Micronucleus Test | Reference |
| Mogroside Extract (25% and 55% Mogroside V) | Negative | Did not induce structural or numerical chromosomal damage | Not specified in retrieved results | [EFSA, 2019] |
| Stevioside | Not genotoxic in vitro or in vivo | Not associated with reproductive/developmental toxicity | Not specified in retrieved results | [World Health Organization, 2006, EFSA, 2010] |
| Erythritol | Not specified in retrieved results | Not specified in retrieved results | Not specified in retrieved results | [Generally recognized as safe, but recent studies suggest further investigation is needed] |
Experimental Protocols
The safety and toxicity of food additives and new chemical entities are typically evaluated using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments.
Acute Oral Toxicity (Following OECD Guideline 423)
-
Principle: The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's toxicity based on mortality and morbidity.
-
Animal Model: Typically, rats or mice of a single sex (usually females as they are often slightly more sensitive) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A group of three animals is used for each step.
-
The outcome of each step (mortality or survival) determines the next dose level.
-
Animals are observed for a total of 14 days for signs of toxicity and mortality.
-
-
Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Principle: This in vitro assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, typically from rat liver).
-
Two methods are commonly used: the plate incorporation method and the pre-incubation method.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
-
Principle: This in vivo test assesses the ability of a substance to cause chromosomal damage or damage to the mitotic apparatus in the bone marrow of mammals.
-
Animal Model: Typically, mice or rats are used.
-
Procedure:
-
Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels.
-
Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Bone marrow smears are prepared and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).
-
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.
Repeated Dose 28-Day or 90-Day Oral Toxicity Study (Following OECD Guidelines 407 and 408)
-
Principle: These studies provide information on the potential adverse effects of a substance following repeated oral administration over a prolonged period.
-
Animal Model: Rodents (typically rats) are used.
-
Procedure:
-
The test substance is administered daily to several groups of animals at different dose levels for 28 or 90 consecutive days.
-
A control group receives the vehicle only.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analysis.
-
All animals are subjected to a full necropsy, and organs are weighed and examined for gross and microscopic pathological changes.
-
-
Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.
Biological Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic conversion of Mogroside V, a potential signaling pathway modulated by mogrosides, and a general workflow for toxicity assessment.
Caption: Metabolic conversion of Mogroside V to this compound by intestinal microbiota.
Caption: Potential activation of the AMPK/SIRT1 signaling pathway by mogrosides.
Caption: A generalized experimental workflow for safety and toxicity assessment.
Conclusion and Future Directions
While this compound is a known metabolite of the generally safe Mogroside V, a comprehensive safety profile for this specific compound is not yet publicly available. The existing data on mogroside extracts provide a good starting point and suggest a low order of toxicity. However, for a thorough risk assessment, particularly for its use in sensitive applications or at high concentrations, specific toxicological studies on isolated this compound are warranted. Future research should focus on conducting acute, sub-chronic, and genotoxicity studies following established international guidelines to fill the current data gaps. Furthermore, elucidating the specific interactions of this compound with cellular signaling pathways, such as the AMPK and Nrf2 pathways, will be crucial in understanding its full biological activity and potential therapeutic applications. This guide serves as a foundational document to encourage and guide such future investigations.
Safety Operating Guide
Navigating the Safe Disposal of Mogroside III-A1 in a Laboratory Setting
Core Disposal Principles
The fundamental steps for disposing of any laboratory waste involve identification, segregation, proper containment and labeling, safe storage, and professional disposal.[3] Laboratories are required to have a thorough understanding of their waste streams to ensure the safety of personnel and to comply with environmental regulations.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local and national regulations.
Step-by-Step Disposal Plan for Mogroside III-A1
The following procedures are based on general laboratory waste guidelines and should be adapted to meet the specific requirements of your institution.
For Solid (Powder) this compound:
-
Waste Identification and Segregation: Classify solid this compound as a non-hazardous or slightly hazardous chemical waste. It should be segregated from other types of waste, such as sharps, biological waste, or highly toxic chemicals.[3][5]
-
Container Selection: Use a designated, leak-proof container with a secure lid for collecting solid chemical waste. The container should be compatible with the chemical properties of this compound.
-
Labeling: Clearly label the waste container with "Solid Chemical Waste," the name "this compound," the approximate quantity, and the date of accumulation.[3] Accurate labeling is crucial for proper handling and disposal by waste management professionals.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be away from general lab traffic and potential hazards. Ensure that incompatible waste types are not stored together.[6]
-
Disposal: Once the container is full or has been in storage for the maximum allowed time per institutional policy (often up to one year for partially filled containers), arrange for its collection by your institution's licensed hazardous waste disposal service.[3][6]
For this compound Solutions (e.g., in DMSO):
-
Waste Identification and Segregation: Solutions of this compound should be treated as liquid chemical waste. The solvent used (e.g., DMSO) will also determine the waste stream. Do not mix different solvent waste streams.
-
Container Selection: Use a designated, sealed, and leak-proof container specifically for the solvent used. For instance, have a dedicated container for DMSO waste containing this compound. The container must be chemically resistant to the solvent.
-
Labeling: Label the container clearly with "Liquid Chemical Waste," the names of all constituents (e.g., "this compound in DMSO"), their approximate concentrations or percentages, and the date.[6]
-
Storage: Store the sealed liquid waste container in the designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.[6]
-
Disposal: Arrange for the collection of the liquid chemical waste through your institution's approved hazardous waste disposal service.[3]
Important Considerations:
-
Drain Disposal: Do not dispose of this compound powder or its solutions down the drain. Many organic compounds are prohibited from drain disposal.[6]
-
Household Garbage: Laboratory chemicals must not be disposed of with household garbage.[7]
-
Contaminated Materials: Any materials heavily contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be disposed of as solid chemical waste.[5]
Quantitative Data Summary
While specific quantitative disposal data for this compound is not available, the following table summarizes the key disposal parameters based on general laboratory guidelines.
| Parameter | Solid this compound | This compound Solutions |
| Waste Category | Solid Chemical Waste | Liquid Chemical Waste |
| Container Type | Sealed, leak-proof solid waste container | Sealed, leak-proof, chemically resistant liquid waste container |
| Labeling Requirements | "Solid Chemical Waste," "this compound," quantity, date | "Liquid Chemical Waste," all constituents and concentrations, date |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Designated Satellite Accumulation Area (SAA) |
| Disposal Method | Collection by licensed hazardous waste disposal service | Collection by licensed hazardous waste disposal service |
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these general guidelines and consulting with institutional EHS professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. Mogroside III | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. essex.ac.uk [essex.ac.uk]
- 5. Laboratory Waste Guide 2024 - microbiologicalsupply.com [microbiologicalsupply.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. prod.adv-bio.com [prod.adv-bio.com]
Essential Safety and Logistical Information for Handling Mogroside III-A1
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for Mogroside III-A1, including operational and disposal plans, to foster a secure and productive research environment. While this compound is a natural product derived from monk fruit and is generally recognized as safe (GRAS) for use as a food additive, it is crucial to adhere to standard laboratory safety protocols when handling the pure compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is the first step in safe handling.
| Property | Value |
| CAS Number | 88901-42-2[1] |
| Molecular Formula | C₄₈H₈₂O₁₉ |
| Appearance | Solid |
| Storage Temperature | -20°C[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound in a laboratory setting. These recommendations are based on general best practices for handling non-hazardous chemical powders.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. |
| Body Protection | A standard laboratory coat. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Engineering Controls: Handle in a well-ventilated area. If dust is generated, use a fume hood or other local exhaust ventilation.
-
Procedural Controls:
-
Avoid inhalation of dust.
-
Avoid contact with eyes, skin, and clothing.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. As it is considered non-hazardous, small quantities can typically be disposed of in the regular trash, provided they are securely contained. For larger quantities, consult with your institution's environmental health and safety (EHS) department for specific guidance.
Spill Response Plan
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
| Step | Action |
| 1. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. |
| 2. Ventilate | Increase ventilation to the area. |
| 3. Contain | Wear appropriate PPE. For a dry spill, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a wet spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. |
| 4. Clean | Clean the spill area with soap and water. |
| 5. Dispose | Dispose of the contained waste according to the disposal plan. |
Visualizing the Safe Handling Workflow
To provide a clear, step-by-step guide for the safe handling of this compound, the following workflow diagram has been created. This diagram outlines the key stages from preparation to disposal, emphasizing critical safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
